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  • Product: Quinolactacin A
  • CAS: 386211-68-3

Core Science & Biosynthesis

Foundational

Quinolactacin A: A Comprehensive Technical Guide to its Physicochemical Properties for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the physicochemical properties of Quinolactacin A, a novel quinolone alkaloid with significant therapeutic potential. As a compound of interest for researchers in natural pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the physicochemical properties of Quinolactacin A, a novel quinolone alkaloid with significant therapeutic potential. As a compound of interest for researchers in natural product chemistry, pharmacology, and drug development, a thorough understanding of its fundamental characteristics is paramount for its successful application. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a framework for the generation of robust and reliable data.

Molecular Structure and Identity

Quinolactacin A is a fungal metabolite originally isolated from Penicillium sp.[1]. It possesses a unique fused quinolinone and γ-lactam ring system, a feature that underpins its diverse biological activities[2].

Chemical Structure:

Caption: 2D Chemical Structure of Quinolactacin A.

Quinolactacin A is noted to be a mixture of two diastereomers, Quinolactacin A1 and A2, which differ in their stereochemistry. This is a critical consideration for both biological testing and analytical method development, as the individual isomers may exhibit different activities and chromatographic behaviors.

Table 1: Core Molecular Identifiers of Quinolactacin A

PropertyValueSource(s)
Molecular Formula C₁₆H₁₈N₂O₂[3]
Molecular Weight 270.33 g/mol [4]
Appearance White powder[5]
Melting Point 262-265 °C (decomposes)[5]
CAS Number 319917-25-4

Solubility Profile: A Gateway to Formulation and Bioavailability

The solubility of a compound is a cornerstone of its developability, influencing everything from formulation strategies to oral bioavailability. While qualitative solubility data for Quinolactacin A is available, a comprehensive quantitative analysis across a range of solvents is essential for informed decision-making in a research and development setting.

Table 2: Qualitative Solubility of Quinolactacin A

SolventSolubility
Dimethyl Sulfoxide (DMSO)Soluble
MethanolSoluble
EthanolSparingly Soluble
WaterInsoluble (predicted)

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility. Its underlying principle is the partitioning of a compound between a solid phase and a solvent until equilibrium is reached.

  • Preparation of Saturated Solutions: Add an excess amount of Quinolactacin A to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO, acetonitrile). The excess solid ensures that the solution becomes saturated.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25 °C and 37 °C to simulate ambient and physiological conditions) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of Quinolactacin A in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original solubility in mg/mL or µg/mL, accounting for the dilution factor.

Causality in Experimental Design: The choice of solvents should reflect potential formulation vehicles and biological fluids. Including buffers at different pH values is crucial for understanding how ionization might affect solubility, a key factor for oral absorption. Temperature control is critical as solubility is a temperature-dependent property.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Excess Quinolactacin A + Solvent B Agitation at Constant Temperature A->B 24-48h C Centrifugation B->C D Supernatant Sampling & Dilution C->D E HPLC-UV Analysis D->E

Caption: Workflow for Quantitative Solubility Determination.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic techniques provide a detailed "fingerprint" of a molecule, essential for its identification, purity assessment, and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are critical for the structural confirmation of Quinolactacin A.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the downfield region (typically δ 7-8.5 ppm) corresponding to the protons on the quinolinone ring system.

  • Aliphatic Protons: Signals in the upfield region (typically δ 1-4 ppm) corresponding to the protons of the sec-butyl group and the γ-lactam ring.

  • N-CH₃ Signal: A characteristic singlet for the N-methyl group.

  • NH Proton: A potentially broad signal for the amide proton in the γ-lactam ring.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Resonances in the highly downfield region (δ 160-180 ppm) for the amide and ketone carbonyls.

  • Aromatic and Olefinic Carbons: Signals in the region of δ 110-150 ppm.

  • Aliphatic Carbons: Resonances in the upfield region (δ 10-60 ppm).

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve a precisely weighed amount of Quinolactacin A (typically 1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: Introduce a dilute solution of Quinolactacin A into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to generate intact molecular ions ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.

  • Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides structural information.

G cluster_ms Mass Spectrometry Workflow A Quinolactacin A (in solution) B Electrospray Ionization (ESI) A->B C Molecular Ion [M+H]⁺ B->C D High-Resolution Mass Analyzer C->D F Collision-Induced Dissociation (CID) C->F E Accurate Mass (Molecular Formula) D->E G Fragment Ions F->G H Fragmentation Pattern (Structural Information) G->H

Caption: Workflow for Mass Spectrometry Analysis of Quinolactacin A.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: This technique identifies the functional groups present in a molecule based on the absorption of infrared radiation.

  • Expected Key IR Absorptions:

    • N-H stretch: Around 3200-3400 cm⁻¹ (amide)

    • C=O stretch: Around 1650-1750 cm⁻¹ (ketone and amide carbonyls)

    • C=C stretch: Around 1500-1600 cm⁻¹ (aromatic ring)

    • C-H stretch: Around 2850-3000 cm⁻¹ (aliphatic) and >3000 cm⁻¹ (aromatic)

UV-Vis Spectroscopy: This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

  • Expected UV-Vis Absorption: Quinolactacin A, with its quinolinone chromophore, is expected to exhibit strong UV absorption maxima. The exact wavelengths of maximum absorbance (λmax) are useful for quantitative analysis by HPLC-UV.

Stability Profile: Ensuring Integrity and Shelf-Life

Understanding the stability of Quinolactacin A under various conditions is crucial for its handling, storage, and the development of stable pharmaceutical formulations.

Experimental Protocol: Forced Degradation Study

Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.

  • Sample Preparation: Prepare solutions of Quinolactacin A in suitable solvents.

  • Stress Conditions: Subject the solutions to a range of stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose the solid compound and solutions to UV and visible light, as per ICH Q1B guidelines.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the intact drug from its degradation products).

  • Data Evaluation: Quantify the remaining amount of Quinolactacin A and identify and characterize any significant degradation products, potentially using LC-MS.

Causality in Experimental Design: The choice of stressors is designed to mimic potential real-world degradation scenarios. For instance, acidic and basic conditions simulate the pH range of the gastrointestinal tract, while light exposure is relevant for storage and handling. The use of a stability-indicating analytical method is non-negotiable for accurately assessing degradation.

Biological Activities: A Spectrum of Therapeutic Potential

Quinolactacin A has garnered significant interest due to its diverse range of biological activities. A comprehensive understanding of these activities is essential for guiding further research and development efforts.

Table 3: Overview of Reported Biological Activities of Quinolactacins

ActivityDescriptionSource(s)
Anti-inflammatory Inhibits the production of tumor necrosis factor (TNF) induced by lipopolysaccharide (LPS) in murine macrophages.[1]
Antibacterial Exhibits efficacy against various bacterial strains.[6]
Anticancer/Antiproliferative Shows potential in inhibiting the growth of cancer cells.[6]
Antioxidant Possesses the ability to neutralize free radicals.[6]
Antimalarial Demonstrates activity against the malaria parasite.[6]
Antiviral Shows potential in inhibiting viral replication.[6]

The diverse bioactivities of Quinolactacin A make it a promising lead compound for the development of new therapeutics for a range of diseases. Further research is warranted to elucidate the specific mechanisms of action for each of these activities and to explore its potential in preclinical and clinical studies.

References

  • Kakinuma, N., Iwai, H., Takahashi, S., Hamano, K., Yanagisawa, T., Nagai, K., Tanaka, K., Suzuki, K., Kirikae, F., Kirikae, T., & Nakagawa, A. (2000). Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties. The Journal of Antibiotics, 53(11), 1247–1251. [Link]

  • Li, Y., Li, X., Che, Q., Zhu, T., & Gu, Q. (2020). Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid. Angewandte Chemie International Edition, 59(52), 23696-23700. [Link]

  • Kakinuma, N., Iwai, H., Takahashi, S., Hamano, K., Yanagisawa, T., Nagai, K., Tanaka, K., Suzuki, K., Kirikae, F., Kirikae, T., & Nakagawa, A. (2000). Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties. The Journal of Antibiotics, 53(11), 1247-1251. [Link]

  • PubChem. (n.d.). Quinolactacin A2. National Center for Biotechnology Information. Retrieved from [Link]

  • Takahashi, S., Kakinuma, N., Iwai, H., Yanagisawa, T., Nagai, K., Suzuki, K., Tokunaga, T., & Nakagawa, A. (2000). Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation. The Journal of Antibiotics, 53(11), 1252–1256. [Link]

  • Takahashi, S., Kakinuma, N., Iwai, H., Yanagisawa, T., Nagai, K., Suzuki, K., Tokunaga, T., & Nakagawa, A. (2000). Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. II. Physico-chemical properties and structure elucidation. The Journal of Antibiotics, 53(11), 1252-1256. [Link]

  • Shafi, S., Mahboob, A., Anjum, S., & Sultana, N. (2023). Recent Advances in the Synthesis and Biological Activities of Quinolactacin and Its Derivatives: A Comprehensive Review. Current Organic Synthesis, 20(6), 634-651. [Link]

Sources

Exploratory

Technical Deep Dive: Quinolactacin A – Structure Elucidation and Stereochemistry

Executive Summary Quinolactacin A is a fungal alkaloid isolated from Penicillium species (specifically Penicillium sp. EPF-6 and Penicillium citrinum).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinolactacin A is a fungal alkaloid isolated from Penicillium species (specifically Penicillium sp. EPF-6 and Penicillium citrinum). It represents a unique class of "quinolone-lactam" hybrids, possessing a tricyclic pyrido[4,3,2-de]quinolone skeleton fused with a


-lactam ring.

This guide addresses the critical technical challenge associated with Quinolactacin A: the unambiguous assignment of its absolute stereochemistry. While planar structure elucidation via Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is straightforward, the chiral center at the C-1 position (often numbered C-13 in biosynthetic schemes) requires asymmetric total synthesis and Circular Dichroism (CD) spectroscopy for validation.

Biologically, Quinolactacin A is a significant lead compound for Alzheimer’s disease therapeutics due to its selective inhibition of acetylcholinesterase (AChE) and its ability to inhibit Tumor Necrosis Factor (TNF) production.

Part 1: Isolation and Planar Structure Elucidation

Source and Extraction

Quinolactacin A is typically isolated from the fermentation broth of Penicillium sp.[1] EPF-6. The isolation workflow relies on the amphoteric nature of the quinolone moiety.

Key Isolation Metrics:

  • Source: Penicillium sp.[1][2][3][4] EPF-6 (isolated from larvae of Margaronia pyloalis).[1]

  • Molecular Formula:

    
     (determined by HR-FAB-MS).
    
  • UV Absorption: Characteristic quinolone absorptions at

    
     226, 239, 303, 316, and 330 nm.
    
Spectroscopic Characterization (Planar Structure)

The planar structure was established using a combination of 1D and 2D NMR techniques. The core challenge lies in distinguishing Quinolactacin A from its congeners (B and C).

FeatureQuinolactacin AQuinolactacin BQuinolactacin C
Formula



Key Difference Isobutyl side chain (or similar alkyl)Methyl/Ethyl variationHydroxylated side chain
C-1 Proton

4.80 (m)

4.75 (m)

4.90 (m)

NMR Logic:

  • 
    -NMR:  Reveals a characteristic doublet or multiplet for the chiral methine proton at C-1 (approx. 
    
    
    
    4.7–5.0 ppm), coupled to the alkyl side chain.
  • 
    -NMR:  Confirms the presence of two carbonyl carbons: the amide carbonyl of the lactam and the quinolone carbonyl.
    
  • HMBC Correlations: Crucial for linking the piperidine ring (lactam) to the benzene ring, establishing the tricyclic core.

Part 2: The Stereochemical Conundrum

The biological potency of Quinolactacin A is strictly dependent on its optical isomerism. The molecule possesses a single chiral center at C-1 (the junction of the alkyl side chain and the lactam ring).

The Challenge of Assignment

Early literature often relied on empirical rules comparing Optical Rotation (


) with known alkaloids. However, the unique rigid tricyclic skeleton of Quinolactacins makes simple comparison risky.
  • Natural Product: Typically levorotatory

    
    -Quinolactacin A.
    
  • Configuration: Originally debated, but definitive proof required total synthesis.

Resolution via Total Synthesis

The "Gold Standard" for stereochemical assignment in this class is the Tatsuta Approach (demonstrated on Quinolactacin B and applicable to A). This involves the asymmetric synthesis of both enantiomers and comparison of CD spectra.

The Logic Flow:
  • Synthesize the target using a chiral pool starting material (e.g., L-isoleucine or specific amino acid derivatives) with known stereochemistry.

  • Measure the

    
     and CD spectrum of the synthetic product.
    
  • Compare with the natural isolate.[3][5]

  • Result: If the synthetic

    
    -isomer matches the natural product's negative rotation, the natural product is assigned 
    
    
    
    .

StereochemLogic Isolate Natural Isolate (-)-Quinolactacin A Unknown Unknown Configuration (R) vs (S)? Isolate->Unknown Compare Compare CD Spectra & Optical Rotation Isolate->Compare Reference Data Syn_S Synthesis of (S)-Isomer (from L-Amino Acid) Unknown->Syn_S Hypothesis 1 Syn_R Synthesis of (R)-Isomer (from D-Amino Acid) Unknown->Syn_R Hypothesis 2 Syn_S->Compare Syn_R->Compare Result Definitive Assignment: Natural (-)-Quinolactacin A is (S) Compare->Result Match Found

Caption: Logical workflow for resolving the absolute configuration of Quinolactacin A using enantioselective total synthesis.

Part 3: Biological Implications (SAR)

The stereochemistry is not merely a structural detail; it dictates the binding affinity to Acetylcholinesterase (AChE).

Mechanism of Action

Quinolactacin A acts as a competitive inhibitor of AChE. The tricyclic planar system likely intercalates or stacks within the active site gorge of the enzyme, while the chiral alkyl group fits into a hydrophobic pocket.

Comparative Potency

Data indicates that the natural enantiomer is significantly more potent than the racemate or the opposite enantiomer.

CompoundTarget

Value
Significance
Quinolactacin A2 AChE

Moderate inhibitor; Lead structure
Donepezil (Control) AChE

Clinical Standard (High Potency)
Quinolactacin B TNF ProductionVariableImmunomodulatory activity

Note: While less potent than Donepezil, Quinolactacin A offers a novel scaffold with dual activity (AChE + TNF inhibition), suggesting potential for multi-target drugs in neurodegenerative diseases.

Part 4: Experimental Protocols

Extraction Protocol (Standardized)
  • Reagents: Ethyl Acetate (EtOAc), Sodium Sulfate (

    
    ).
    
  • Workflow:

    • Fermentation: Cultivate Penicillium sp.[1][4] EPF-6 in liquid medium (27°C, 4 days).

    • Filtration: Separate mycelium from broth.

    • Extraction: Extract the filtrate with equal volumes of EtOAc (x3).

    • Drying: Dry organic layer over anhydrous

      
      .
      
    • Purification: Evaporate solvent and purify via Silica Gel chromatography (Chloroform/Methanol gradient).

Ellman’s Assay for AChE Inhibition

To validate the biological activity of the isolated/synthesized structure.

  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).[3]

  • Procedure:

    • Incubate Enzyme (AChE) + Test Compound (Quinolactacin A) for 15 min.

    • Add DTNB and ATCh.[3]

    • Measure absorbance at 412 nm .

    • Calculate % Inhibition relative to DMSO control.

Part 5: Synthetic Pathway (Biomimetic Approach)

The synthesis of Quinolactacin A often mimics the biosynthetic pathway, utilizing a Dieckmann condensation to close the piperidine ring.

SynthesisPath Start Amino Acid Derivative (Chiral Pool) Inter1 Beta-Keto Ester Start->Inter1 Acylation Condensation Dieckmann Condensation (Ring Closure) Inter1->Condensation Base (NaH) Scaffold Piperidine-2,4-dione Condensation->Scaffold Final Quinolactacin A (Tricyclic Core) Scaffold->Final Cyclization w/ Aniline

Caption: Simplified biomimetic synthesis pathway for Quinolactacin skeleton construction.

References

  • Kakinuma, N., et al. (2000). Quinolactacins A, B and C: Novel Quinolone Compounds from Penicillium sp.[1][2] EPF-6. I. Taxonomy, Production, Isolation and Biological Properties.[2] The Journal of Antibiotics.[1][2][6]

  • Takahashi, S., et al. (2000). Quinolactacins A, B and C: Novel Quinolone Compounds from Penicillium sp.[1][2] EPF-6. II. Physico-chemical Properties and Structure Elucidation. The Journal of Antibiotics.[1][2][6]

  • Tatsuta, K., Misawa, H., & Chikauchi, K. (2001). Biomimetic Total Synthesis of Quinolactacin B, TNF Production Inhibitor, and Its Analogs.[2][6] The Journal of Antibiotics.[1][2][6]

  • BenchChem. Application Notes: Acetylcholinesterase Inhibition Assay for Quinolactacin A2.[3]

Sources

Foundational

Technical Guide: Natural Source and Biosynthesis of Quinolactacin A

Executive Summary Quinolactacin A is a fungal alkaloid distinguished by its unique quinolone-γ-lactam hybrid scaffold.[1][2][3] Biologically, it is a potent acetylcholinesterase inhibitor (AChE) and exhibits anti-tumor n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinolactacin A is a fungal alkaloid distinguished by its unique quinolone-γ-lactam hybrid scaffold.[1][2][3] Biologically, it is a potent acetylcholinesterase inhibitor (AChE) and exhibits anti-tumor necrosis factor (TNF) activity, positioning it as a significant lead compound for Alzheimer’s disease and inflammatory disorders.

This guide details the natural origins and the non-canonical biosynthetic machinery of Quinolactacin A. Unlike typical alkaloids derived solely from standard amino acids or polyketides, Quinolactacin A biosynthesis employs a rare "decoupled" logic where a polyketide-like


-keto acid  is generated from L-kynurenine  (a tryptophan catabolite) and subsequently processed by a specialized Non-Ribosomal Peptide Synthetase (NRPS) system.[1][2][4]

Natural Sources & Ecological Context

Primary Producing Organisms

Quinolactacin A is exclusively isolated from the genus Penicillium. The production is strain-specific and often associated with terrestrial or commensal ecological niches.

OrganismStrain IDEcological NicheKey Metabolites
Penicillium sp. EPF-6Gut commensal (isolated from Margaronia pyloalis larvae)Quinolactacin A, B, C
Penicillium citrinum ATCC 9849Soil/EnvironmentalQuinolactacin A1, A2
Penicillium oxalicum Marine-derivedMarine sedimentRelated tetramic acid hybrids
Fermentation & Isolation Profile

Production is typically induced in liquid culture under static or submerged conditions.

  • Media: Potato Dextrose Broth (PDB) or Malt Extract media supplemented with tryptophan precursors.

  • Conditions: 25–28°C, pH 5.0–6.0, 7–14 days incubation.

  • Extraction: The compound is lipophilic. Mycelia and broth are extracted with ethyl acetate or chloroform.

  • Purification: Silica gel chromatography followed by reverse-phase HPLC (C18 column, MeOH/H2O gradient).

Structural Characterization & Biosynthetic Logic[1][2][4]

The Quinolone-γ-Lactam Core

The structure of Quinolactacin A consists of two distinct domains fused together:

  • Quinolone moiety: Traditionally associated with anthranilic acid pathways.

  • 
    -Lactam ring:  Derived from an amino acid side chain (L-isoleucine).[4]
    
Stereochemistry (A1 vs. A2)

Quinolactacin A exists as two diastereomers based on the C-1' chiral center (derived from the sec-butyl side chain of isoleucine).

  • Quinolactacin A2: The biologically active isomer (S, S-configuration).

  • Quinolactacin A1: The epimer, showing significantly lower AChE inhibitory potency (IC50 25 µM vs 1.8 µM for A2).[5]

Molecular Biosynthesis Mechanism

The biosynthesis of Quinolactacin A was elucidated through genome mining of Penicillium citrinum and gene knockout studies. It reveals a sophisticated interplay between primary metabolism (tryptophan catabolism) and secondary metabolism (NRPS assembly).

The qul Biosynthetic Gene Cluster

The pathway is encoded by the qul cluster , which contains genes for precursor tailoring and assembly.

GeneEnzyme FunctionRole in Pathway
qulA NRPS (Module 2)Activates L-Isoleucine; catalyzes Dieckmann condensation.[1][4]
qulB NRPS (Module 1)Activates the non-canonical

-keto acid precursor.
qulF FMN-dependent dehydrogenaseOxidative decarboxylation of N-methyl-kynurenine.
qulM MethyltransferaseN-methylation of L-Kynurenine.
Amidase Hydrolase (Trans-acting)Cleaves the amide bond to release the reactive

-keto acid.
Detailed Pathway Steps
Phase 1: Precursor Generation (The "Decoupled" PKS Mimicry)

Unlike typical PKS-NRPS hybrids where a Polyketide Synthase (PKS) generates the carbon backbone, Quinolactacin biosynthesis generates a "polyketide-like"


-keto acid from an amino acid.[1]
  • L-Tryptophan is converted to L-Kynurenine via the cellular IDO/TDO pathway.

  • QulM methylates L-Kynurenine to form N-methyl-L-kynurenine .

  • QulF performs an oxidative dehydrogenation/decarboxylation sequence.

  • A genome-encoded Amidase (recruited from outside the cluster) hydrolyzes the intermediate to release N-methyl-2-aminobenzoylacetate .

    • Critical Note: This

      
      -keto acid is unstable and mimics a polyketide chain, serving as the substrate for the NRPS.
      
Phase 2: NRPS Assembly & Cyclization
  • QulB (NRPS Module 1): Adenylation (A) domain recognizes and activates N-methyl-2-aminobenzoylacetate. It is loaded onto the Peptidyl Carrier Protein (PCP) domain.

  • QulA (NRPS Module 2): A-domain activates L-Isoleucine .

  • Condensation: The Condensation (C) domain of QulA catalyzes the amide bond formation between the

    
    -keto acid and L-Isoleucine.
    
  • Dieckmann Condensation: The terminal R* (Reductase-like) domain of QulA does not perform reduction. Instead, it catalyzes a Dieckmann condensation (intramolecular Claisen condensation). This cyclizes the chain to form the quinolone-γ-lactam ring system, releasing the final product, Quinolactacin A.

Experimental Validation Protocols

Protocol: Isotope Feeding Studies

To validate the precursor origin (Kynurenine vs. Anthranilate), isotope labeling is the gold standard.

Reagents:

  • [ring-13C6]-L-Tryptophan

  • [methyl-13C]-L-Methionine[4][6]

  • Culture media (Czapek-Dox or PDB)

Workflow:

  • Inoculation: Inoculate P. citrinum spores into 50 mL production medium.

  • Pulse Feeding: Add sterile-filtered isotope solutions at 48h, 72h, and 96h post-inoculation (final conc. 1-5 mM).

  • Harvest: At day 10, filter mycelia and extract broth with EtOAc (3x).

  • Analysis: Analyze crude extract via 13C-NMR .

    • Expected Result: Enrichment at the quinolone core carbons (from Tryptophan) and the N-methyl group (from Methionine).

Protocol: Gene Knockout Confirmation

To confirm the role of qulA (NRPS).

  • Vector Construction: Design a CRISPR-Cas9 plasmid targeting the qulA A-domain or use a homologous recombination cassette with a hygromycin resistance marker (hph).

  • Transformation: Protoplast transformation of P. citrinum.

    • Digest cell wall with Yatalase/Lysing Enzymes.

    • Incubate protoplasts with DNA + PEG 4000.

  • Selection: Plate on hygromycin-containing agar.

  • Screening: PCR verify integration at the qulA locus.

  • Metabolite Profiling: Cultivate WT and

    
     strains. Extract and analyze via HPLC-MS.
    
    • Validation: Complete disappearance of Quinolactacin A peak in the mutant.

Visualizations

Biosynthetic Pathway Diagram

The following diagram illustrates the conversion of L-Tryptophan to Quinolactacin A, highlighting the unique interplay between the qul cluster enzymes and the recruitment of a trans-acting amidase.

QuinolactacinBiosynthesis cluster_enzymes Enzymatic Machinery Trp L-Tryptophan Kyn L-Kynurenine Trp->Kyn Primary Metabolism (IDO/TDO) MetKyn N-methyl-L-kynurenine Kyn->MetKyn Methylation BetaKeto N-methyl-2-aminobenzoylacetate (Unstable Beta-Keto Acid) MetKyn->BetaKeto Oxidative Decarboxylation & Hydrolysis QulM QulM (Methyltransferase) MetKyn->QulM QulF QulF (FMN-dehydrogenase) MetKyn->QulF Amidase Amidase (Trans-acting) MetKyn->Amidase QulB QulB (NRPS Mod 1) BetaKeto->QulB Substrate Activation Ile L-Isoleucine QulA QulA (NRPS Mod 2) Ile->QulA Substrate Activation Condensate Peptidyl-Enzyme Intermediate Quinolactacin Quinolactacin A2 (Quinolone-gamma-lactam) Condensate->Quinolactacin Dieckmann Condensation (Cyclization via QulA R* domain) QulB->Condensate Transfer QulA->Condensate Condensation

Figure 1: The biosynthetic pathway of Quinolactacin A, featuring the unique Kynurenine-derived


-keto acid precursor.

References

  • Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid. Source: Angewandte Chemie International Edition (2020) [Link] (Key reference for the genetic cluster and mechanistic elucidation involving QulA, QulB, and QulF).[1][4]

  • Quinolactacins A, B and C: Novel Quinolone Compounds from Penicillium sp.[7] EPF-6. Source: The Journal of Antibiotics (2000) [Link] (Original isolation paper describing the producing strain and biological activity).[7]

  • Quinolactacins A1 and A2, New Acetylcholinesterase Inhibitors from Penicillium citrinum. Source: The Journal of Antibiotics (2003) [Link] (Differentiation of stereoisomers A1 and A2 and their respective enzyme inhibition profiles).

  • Identification of PKS-NRPS Hybrid Metabolites in Marine-Derived Penicillium oxalicum. Source: Marine Drugs (2022) [Link] (Contextual reference for related hybrid biosynthesis in the Penicillium genus).

Sources

Exploratory

Technical Guide: Biological Profile and Therapeutic Potential of Quinolactacin A

The following technical guide provides an in-depth review of Quinolactacin A, focusing on its structural properties, biological activities, and experimental methodologies. Executive Summary Quinolactacin A is a fungal me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of Quinolactacin A, focusing on its structural properties, biological activities, and experimental methodologies.

Executive Summary

Quinolactacin A is a fungal metabolite belonging to the quinolone alkaloid class, primarily isolated from Penicillium species (e.g., Penicillium citrinum, Penicillium sp.[1][2][3] EPF-6). It is distinguished by a unique tricyclic core featuring a quinolone skeleton fused with a


-lactam ring.

Biologically, Quinolactacin A and its stereoisomers (specifically Quinolactacin A2 ) have garnered significant interest in drug discovery due to a dual mechanism of action:

  • Acetylcholinesterase (AChE) Inhibition: Potential utility in neurodegenerative disorders like Alzheimer’s disease.[3][4][5][6][7]

  • TNF-

    
     Inhibition:  Modulation of pro-inflammatory cytokine production, offering a scaffold for anti-inflammatory therapeutics.[8]
    

This guide details the physicochemical basis of these activities, provides validated experimental protocols for their assessment, and summarizes key quantitative data.

Structural Basis and Stereochemistry

The biological potency of Quinolactacin is strictly governed by its stereochemistry. The natural product is often isolated as a mixture of two diastereomers, Quinolactacin A1 and Quinolactacin A2 , which differ in the configuration at the C-1' position of the sec-butyl side chain.

  • Core Scaffold: N-methyl-4-quinolone fused with a

    
    -lactam ring.
    
  • Chirality: The presence of two chiral centers (C-3 and C-1' of the side chain) creates diastereomeric forms.

  • Structure-Activity Relationship (SAR):

    • Quinolactacin A2 is the thermodynamically more stable isomer and the potent AChE inhibitor.

    • Quinolactacin A1 exhibits significantly weaker inhibitory activity against AChE, highlighting the necessity of specific steric alignment within the enzyme's active gorge.

Biosynthetic Origin

The compound is biosynthesized via the condensation of anthranilic acid and isoleucine (or valine for related analogs), followed by cyclization. Understanding this pathway allows for potential bioengineering of the fungal host to improve yield or generate derivatives.

Primary Biological Activity: Acetylcholinesterase (AChE) Inhibition[3][4][5][6][7][9][10]

Mechanism of Action

Quinolactacin A2 acts as a competitive inhibitor of acetylcholinesterase.[2] Unlike irreversible organophosphate inhibitors, Quinolactacin A2 binds non-covalently, likely interacting with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of the enzyme, blocking the entry of the substrate (acetylcholine).

Quantitative Data Profile

The following table summarizes the inhibitory potency reported in key literature (e.g., Kim et al., 2001).

CompoundTarget EnzymeIC

Value
Mechanism
Quinolactacin A2 Acetylcholinesterase (AChE)19.8 µM Competitive Inhibition
Quinolactacin A1 Acetylcholinesterase (AChE)> 200 µMWeak / Inactive
Galantamine (Control)Acetylcholinesterase (AChE)~1.3 µMCompetitive Inhibition

Note: While less potent than the clinical standard Galantamine, the unique scaffold of Quinolactacin A2 provides a distinct template for medicinal chemistry optimization.

Experimental Protocol: Modified Ellman’s Assay

To validate AChE inhibition, the standard Ellman’s colorimetric assay is adapted for microplate readers.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh, 15 mM stock).

  • Chromogen: 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, 3 mM stock).

  • Enzyme: AChE (from Electrophorus electricus, 0.22 U/mL).

Workflow:

  • Preparation: Dissolve Quinolactacin A2 in DMSO. Prepare serial dilutions (e.g., 1 µM to 500 µM).

  • Incubation: In a 96-well plate, add:

    • 140 µL Buffer

    • 20 µL Test Solution (Quinolactacin)

    • 20 µL Enzyme Solution (AChE)

    • Incubate for 15 minutes at 25°C to allow inhibitor binding.

  • Reaction: Add 10 µL DTNB and 10 µL ATCh to initiate the reaction.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: Plot the velocity (

    
    ) of product formation (TNB anion) vs. inhibitor concentration. Calculate IC
    
    
    
    using non-linear regression.

AChE_Assay_Logic Substrate Acetylthiocholine (Substrate) Enzyme AChE (Enzyme) Substrate->Enzyme Hydrolysis Complex Enzyme-Inhibitor Complex Enzyme->Complex Blocked Product Thiocholine Enzyme->Product Catalysis Inhibitor Quinolactacin A2 (Inhibitor) Inhibitor->Enzyme Competitive Binding DTNB DTNB (Ellman's Reagent) Product->DTNB Reaction Color Yellow Color (412 nm) DTNB->Color Detection

Figure 1: Logical flow of the Ellman's Assay demonstrating the competitive inhibition point of Quinolactacin A2.

Secondary Biological Activity: TNF- Inhibition[3][11][12][13]

Beyond neuroprotection, Quinolactacin A exhibits immunomodulatory properties by inhibiting the production of Tumor Necrosis Factor-alpha (TNF-


), a central cytokine in systemic inflammation.
Mechanism

The inhibition is observed in lipopolysaccharide (LPS)-stimulated macrophages. Unlike antibodies (e.g., Infliximab) that neutralize secreted TNF-


, Quinolactacin A likely interferes with the upstream signaling or transcriptional activation  required for TNF-

synthesis and release.
Quantitative Data
  • Activity: Inhibition of TNF-

    
     production.[3][8][9][][11]
    
  • Model: Murine peritoneal macrophages stimulated with LPS.

  • IC

    
    : 12.2 µg/mL  (approx. 45 µM).
    
  • Selectivity: The compound generally shows low cytotoxicity against the macrophage cell lines at effective concentrations, suggesting a specific anti-inflammatory effect rather than general cell death.

Experimental Protocol: TNF- Inhibition ELISA

Reagents:

  • Cells: J774.1 murine macrophage-like cells.

  • Stimulant: Lipopolysaccharide (LPS) from E. coli.

  • Detection: Mouse TNF-

    
     ELISA Kit.
    

Workflow:

  • Seeding: Plate J774.1 cells (1 x 10

    
     cells/well) in 24-well plates and culture for 24 hours.
    
  • Treatment: Replace medium with fresh medium containing Quinolactacin A (various concentrations) and LPS (1 µg/mL).

  • Incubation: Incubate for 24 hours at 37°C, 5% CO

    
    .
    
  • Harvest: Collect cell-free supernatant.

  • Quantification: Perform sandwich ELISA on the supernatant to quantify secreted TNF-

    
    .
    
    • Coat plate with capture antibody.

    • Add supernatant.

    • Add detection antibody conjugated to HRP.

    • Add TMB substrate and measure OD at 450 nm.

TNF_Pathway LPS LPS Stimulus Receptor TLR4 Receptor LPS->Receptor Signaling NF-kB / MAPK Signaling Cascade Receptor->Signaling Nucleus Nucleus (Transcription) Signaling->Nucleus TNF_mRNA TNF-alpha mRNA Nucleus->TNF_mRNA Protein TNF-alpha Protein (Intracellular) TNF_mRNA->Protein Secretion Secretion (Extracellular) Protein->Secretion Inhibitor Quinolactacin A (Inhibition Target) Inhibitor->Signaling Interference? Inhibitor->Nucleus Interference?

Figure 2: Putative intervention points of Quinolactacin A in the TNF-alpha production pathway.

Other Biological Activities

Cytotoxicity and Anti-Biofilm Potential
  • Cytotoxicity: Quinolactacin A is generally reported to have low cytotoxicity against a panel of bacteria, fungi, and yeasts, making it a selective agent. However, recent studies on related analogs (e.g., Quinolactacin H) suggest potential activity against specific cancer cell lines (e.g., pancreatic PATU8988T), though this is not the primary feature of Quinolactacin A itself.

  • Anti-Biofilm: Analogs such as Quinolactacin H have demonstrated strong inhibition of Pseudomonas aeruginosa biofilms, a property that may extend to the Quinolactacin A scaffold but requires specific validation.

References

  • Kakinuma, N., et al. (2000). "Quinolactacins A, B and C: Novel quinolone compounds from Penicillium sp.[1] EPF-6. I. Taxonomy, production, isolation and biological properties." The Journal of Antibiotics, 53(11), 1247-1251. Link

  • Kim, W. G., et al. (2001). "Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum."[3] The Journal of Antibiotics, 54(9), 721-725. Link

  • Takahashi, S., et al. (2000). "Quinolactacins A, B and C: Novel quinolone compounds from Penicillium sp.[1] EPF-6. II. Physico-chemical properties and structure elucidation." The Journal of Antibiotics, 53(11), 1252-1256.[1] Link

  • Cayman Chemical. "Quinolactacin A Product Information." Link

  • Zhu, J. X., et al. (2020). "Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities."[3][7][9][11] RSC Advances, 10, 24083-24091. Link

Sources

Foundational

Quinolactacin A Analogs: A Technical Guide to Their Natural Occurrence, Biosynthesis, and Investigation

Introduction In the ever-evolving landscape of natural product research, fungal metabolites remain a prolific source of structurally novel and biologically active compounds. Among these, the quinolactacins, a family of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the ever-evolving landscape of natural product research, fungal metabolites remain a prolific source of structurally novel and biologically active compounds. Among these, the quinolactacins, a family of alkaloids characterized by a unique quinolone-γ-lactam hybrid scaffold, have emerged as significant targets for drug discovery and development.[1][2] First isolated from the fungus Penicillium sp., these compounds have demonstrated a compelling range of biological activities, from anti-inflammatory and neuroprotective to anti-biofilm and anti-parasitic effects.[3][4]

This technical guide provides an in-depth exploration of Quinolactacin A and its naturally occurring analogs. We will delve into their fungal origins, elucidate the intricate biosynthetic pathway responsible for their formation, and present detailed methodologies for their isolation and characterization. Furthermore, a comparative analysis of their biological activities will be provided, offering insights into the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of natural product chemistry, medicinal chemistry, and pharmacology.

Natural Occurrence and Structural Diversity of Quinolactacin Analogs

The primary producers of quinolactacins are fungi belonging to the genus Penicillium.[3] These microorganisms are ubiquitous in various environments, from soil and decaying vegetation to marine ecosystems, suggesting a broad distribution of the biosynthetic machinery for these alkaloids.

The first reported quinolactacins, designated A, B, and C, were isolated from the fermentation broth of Penicillium sp. EPF-6, a fungal strain identified from the larvae of the mulberry pyralid (Margaronia pyloalis).[3] Since this initial discovery, several other analogs have been identified from different Penicillium species, each with unique structural modifications.

Key Fungal Sources:

  • Penicillium sp. EPF-6 : Producer of Quinolactacins A, B, and C.[3]

  • Penicillium citrinum : A rich source of quinolactacin analogs, including the stereoisomers Quinolactacin A1 and A2, as well as Quinolactacin D.[3][5][6]

  • Marine-derived Penicillium sp. ENP701 : This strain, isolated from a marine environment, was found to produce the novel analog Quinolactacin H.[5][7]

The structural diversity among the known quinolactacin analogs primarily arises from variations in the side chain attached to the γ-lactam ring and the stereochemistry at chiral centers.

Analog Producing Organism(s) Key Structural Features Reference(s)
Quinolactacin A Penicillium sp. EPF-6Core quinolone-γ-lactam scaffold[3]
Quinolactacin B Penicillium sp. EPF-6Differs from A in the side chain[3]
Quinolactacin C Penicillium sp. EPF-6Hydroxylated analog of A[8]
Quinolactacin A1 Penicillium citrinumStereoisomer of Quinolactacin A2[3]
Quinolactacin A2 Penicillium citrinumStereoisomer of Quinolactacin A1[3][6]
Quinolactacin D Penicillium citrinum (Australian strain)[5]
Quinolactacin H Penicillium sp. ENP701 (marine)[5][7]

Biosynthesis of the Quinolone-γ-Lactam Scaffold

The biosynthesis of quinolactacins is a fascinating example of fungal secondary metabolism, involving a non-ribosomal peptide synthetase (NRPS) pathway.[2] The core structure is assembled from two primary metabolic precursors: L-kynurenine (derived from L-tryptophan) and L-isoleucine.[2]

The biosynthetic gene cluster encodes a series of enzymes that catalyze the formation of the quinolone-γ-lactam hybrid. A key step in this pathway is a Dieckmann condensation reaction, which is catalyzed by the NRPS machinery.[2] This reaction forms the characteristic γ-lactam ring.

The proposed biosynthetic pathway for Quinolactacin A2 involves the following key steps:

  • Precursor Modification: L-kynurenine undergoes methylation, oxidative decarboxylation, and amide hydrolysis to form an unusual β-keto acid, N-methyl-2-aminobenzoylacetate.[2]

  • NRPS Assembly: Two single-module NRPS enzymes incorporate the β-keto acid and L-isoleucine.[2]

  • Dieckmann Condensation: The NRPS catalyzes an intramolecular Dieckmann condensation to form the γ-lactam ring.[2]

  • Release and Cyclization: The intermediate is released from the NRPS and undergoes further cyclization to yield the final quinolone-γ-lactam scaffold.

A simplified overview of the Quinolactacin biosynthetic pathway.

Experimental Protocols: From Fermentation to Pure Compound

The isolation and purification of quinolactacin analogs from fungal cultures require a systematic approach involving fermentation, extraction, and chromatography. The following is a representative protocol based on established methodologies for natural product isolation from Penicillium species.

Fungal Fermentation

Objective: To cultivate the quinolactacin-producing Penicillium strain under conditions that promote the biosynthesis of the target compounds.

Materials:

  • Selected Penicillium strain (e.g., P. citrinum)

  • Potato Dextrose Agar (PDA) for inoculum preparation

  • Liquid fermentation medium (e.g., Potato Dextrose Broth)

  • Sterile flasks and incubator shaker

Procedure:

  • Inoculum Preparation: Inoculate a PDA plate with the Penicillium strain and incubate at 25-28°C for 5-7 days, or until sufficient sporulation is observed.

  • Seed Culture: Aseptically transfer a small piece of the sporulated agar into a flask containing the liquid fermentation medium. Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 2-3 days.

  • Production Culture: Inoculate larger flasks of the fermentation medium with the seed culture (typically 5-10% v/v). Incubate under the same conditions for 10-14 days. The production of secondary metabolites like quinolactacins often occurs during the stationary phase of fungal growth.

Extraction of Crude Metabolites

Objective: To extract the quinolactacin analogs from the fermentation broth and fungal mycelia.

Materials:

  • Ethyl acetate or other suitable organic solvent

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Harvesting: After the fermentation period, separate the fungal mycelia from the culture broth by filtration or centrifugation.

  • Liquid-Liquid Extraction: Combine the culture filtrate and the mycelial extract (if desired, after homogenizing the mycelia in a solvent). Partition the aqueous mixture against an equal volume of ethyl acetate in a separatory funnel. Repeat the extraction 2-3 times.

  • Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Chromatographic Purification

Objective: To isolate the individual quinolactacin analogs from the crude extract.

Materials:

  • Silica gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, acetonitrile, water)

  • Trifluoroacetic acid (TFA) or formic acid (as a mobile phase modifier for HPLC)

Procedure:

  • Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography using a step-gradient of hexane and ethyl acetate, followed by ethyl acetate and methanol. Collect fractions and monitor by thin-layer chromatography (TLC).

  • Size-Exclusion Chromatography: Fractions containing compounds of interest can be further purified on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on size.

  • Preparative HPLC: The final purification of individual quinolactacin analogs is typically achieved by reversed-phase HPLC on a C18 column. A common mobile phase consists of a gradient of water and methanol or acetonitrile, often with the addition of 0.1% TFA or formic acid to improve peak shape for these basic alkaloids.

A general workflow for the isolation and purification of quinolactacins.

Structural Elucidation

The structures of novel quinolactacin analogs are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula. Fragmentation patterns can provide clues about the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the connectivity of atoms and the overall carbon skeleton.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.

Biological Activities of Quinolactacin Analogs

Quinolactacins exhibit a diverse and promising range of biological activities, making them attractive candidates for further investigation in drug development.

Anti-inflammatory Activity

Quinolactacin A was initially identified for its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.[3] This activity suggests potential applications in the treatment of inflammatory disorders. The mechanism of this inhibition is an area of active research but may involve the modulation of inflammatory signaling pathways such as NF-κB.

Neuroprotective Activity: Acetylcholinesterase Inhibition

Several quinolactacin analogs have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. Notably, the stereochemistry of the analogs plays a crucial role in their inhibitory potency.

Analog Acetylcholinesterase Inhibition (IC₅₀) Reference(s)
Quinolactacin A1 25 µM[4]
Quinolactacin A2 1.8 µM[4]

As the data indicates, Quinolactacin A2 is significantly more potent than its stereoisomer, Quinolactacin A1, highlighting the importance of the C-1' chirality for interaction with the active site of AChE.[4]

Anti-biofilm Activity

The marine-derived analog, Quinolactacin H, has demonstrated potent activity against biofilms of the opportunistic pathogen Pseudomonas aeruginosa.[7] Both the (R) and (S) enantiomers of Quinolactacin H were shown to inhibit biofilm formation and disperse pre-formed biofilms.[7] This is a particularly important finding given the increasing challenge of antibiotic resistance associated with bacterial biofilms.

Anti-parasitic and Anti-cancer Potential

Quinolactacin A2 has also been reported to have anti-plasmodial activity against the malaria parasite Plasmodium falciparum, with an EC₅₀ of 24.80 µM.[4] Furthermore, the quinolone scaffold is present in a number of compounds with demonstrated anti-cancer properties, and quinolactacins are considered potential pharmacophores for cancer treatment.[1][2]

Conclusion and Future Perspectives

The quinolactacins represent a structurally intriguing and biologically significant class of fungal natural products. Their unique quinolone-γ-lactam core, assembled through a sophisticated NRPS-mediated biosynthetic pathway, provides a versatile scaffold for the generation of diverse analogs with a range of therapeutic potentials. The demonstrated activities in anti-inflammation, neuroprotection, and anti-biofilm formation underscore the importance of continued research into these compounds.

Future efforts in this field should focus on several key areas:

  • Discovery of Novel Analogs: Exploration of diverse fungal habitats, including extremophiles and less-studied symbiotic relationships, is likely to yield new quinolactacin structures with potentially enhanced or novel bioactivities.

  • Biosynthetic Engineering: A deeper understanding of the quinolactacin biosynthetic gene cluster could enable the use of synthetic biology approaches to generate novel analogs not accessible through traditional chemical synthesis.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which quinolactacins exert their biological effects is crucial for their development as therapeutic agents.

  • Medicinal Chemistry Optimization: The natural quinolactacin scaffold provides an excellent starting point for medicinal chemistry campaigns to improve potency, selectivity, and pharmacokinetic properties.

References

  • Zhao, S., et al. (2020). Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid. Angewandte Chemie International Edition, 59(44), 19108-19114. [Link]

  • BenchChem. (2025). A Comparative Guide to the Bioactivity of Quinolactacin A2 and Quinolactacin A1. BenchChem Technical Guides.
  • BenchChem. (2025). A Technical Guide to Quinolactacin C: Natural Sources and Fungal Producers. BenchChem Technical Guides.
  • Ye, X., et al. (2020). Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities. RSC Advances, 10(41), 24251-24254. [Link]

  • Takahashi, S., et al. (2000). Quinolactacins A, B and C: Novel Quinolone Compounds From Penicillium Sp. EPF-6. II. Physico-chemical Properties and Structure Elucidation. The Journal of Antibiotics, 53(11), 1252-1256. [Link]

  • Zhao, S., et al. (2020). Quinolactacin Biosynthesis Involves NRPSs Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid. Angewandte Chemie International Edition. [Link]

  • Kim, W. G., Song, N. K., & Yoo, I. D. (2001). Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum. The Journal of Antibiotics, 54(10), 831-835. [Link]

  • Kakinuma, N., et al. (2000). Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties. The Journal of Antibiotics, 53(11), 1247-1251. [Link]

  • Otani, Y., et al. (2005). New citrinin derivatives isolated from Penicillium citrinum.
  • ResearchGate. (2020). Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities. ResearchGate. [Link]

  • ResearchGate. (2006). Structures of quinolactacins A (1), B (2), and C (3). ResearchGate. [Link]

  • ResearchGate. (2023). Anti-proliferative activities of compounds: a) quinolactacin A2, b) citrinadin A c) butrecitrinadin and d) curcumin on human cancer cell lines. ResearchGate. [Link]

  • SciSpace. (2020). Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities. SciSpace. [Link]

  • Google Patents. (2019). CN109456899B - A kind of Penicillium and method for producing penicillic acid by fermentation.
  • ResearchGate. (2020). Structures of the (S)-quinolactacin-H and (R). ResearchGate. [Link]

  • ResearchGate. (2021). Structures of quinolactacin A2 (1) and other quinolone‐γ‐lactam‐hybrid‐containing natural products. ResearchGate. [Link]

  • International Journal of Current Science Publication. (2023). ISOLATION AND IDENTIFICATION OF PENICILLIUM SPECIES FROM SOIL SAMPLE, HINDU COLLEGE, GUNTUR. RJPN. [Link]

  • Batch culture fermentation of Penicillium chrysogenum and a report on the isolation, purification, identification and antibiotic. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 262-264.
  • BenchChem. (2025). Application Notes and Protocols: Acetylcholinesterase Inhibition Assay for Quinolactacin A2. BenchChem.
  • PubMed Central (PMC). (2022). Anti-Inflammatory Secondary Metabolites from Penicillium sp. NX-S-6. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Technical Guide: Quinolactacin A as a Novel Inhibitor of TNF Production

Topic: Inhibitory Activity of Quinolactacin A Against Tumor Necrosis Factor Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Quinolactacin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inhibitory Activity of Quinolactacin A Against Tumor Necrosis Factor Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quinolactacin A is a fungal metabolite belonging to the quinolone alkaloid class, distinct for its conjugation with a


-lactam ring. Originally isolated from Penicillium sp.[1] EPF-6, this compound has demonstrated significant biological activity as an inhibitor of Tumor Necrosis Factor-alpha (TNF-

) production.[2][3] Unlike direct TNF antagonists (e.g., monoclonal antibodies like Infliximab) that sequester the cytokine after release, Quinolactacin A operates by suppressing the production of TNF-

in activated macrophages. This guide details the physicochemical profile, mechanism of action, and experimental protocols for evaluating Quinolactacin A, providing a roadmap for its investigation as a lead compound for anti-inflammatory therapeutics.

Molecular Profile & Origin

Physicochemical Properties

Quinolactacin A possesses a unique scaffold that combines a quinolone core with a lactam moiety. This structural rarity contributes to its specific biological selectivity.

PropertyDescription
Chemical Name Quinolactacin A
Class Quinolone Alkaloid
Source Organism Penicillium sp.[1] EPF-6 (isolated from Margaronia pyloalis larvae)
Key Structural Feature Quinolone skeleton conjugated with a

-lactam ring
Stereochemistry Exists as optical isomers; Quinolactacin A is the (-)-isomer (typically)
Solubility Soluble in DMSO, Methanol; poor solubility in water
Biological Source

The primary producer is the fungal strain Penicillium sp.[1] EPF-6.[1] The strain is typically cultivated in liquid media, where Quinolactacin A is secreted into the broth.

  • Fermentation: Aerobic conditions, typically 27°C for 7–10 days.

  • Isolation: Ethyl acetate extraction from culture filtrate followed by silica gel chromatography.

Mechanism of Action (MOA)

Inhibition of TNF Production

Quinolactacin A does not function as a receptor antagonist (blocking TNFR1/TNFR2). Instead, it acts upstream of cytokine release. In Lipopolysaccharide (LPS)-stimulated macrophages (e.g., J774.1 or murine peritoneal macrophages), Quinolactacin A suppresses the accumulation of TNF-


 in the supernatant.

Current pharmacological data suggests the inhibition occurs at the transcriptional or post-transcriptional level , preventing the synthesis or secretion of the cytokine following TLR4 activation.

Signaling Pathway Visualization

The following diagram illustrates the interference of Quinolactacin A within the macrophage inflammatory cascade.

MOA LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activation Signaling NF-kB / MAPK Signaling TLR4->Signaling Cascade Initiation Transcription TNF Gene Transcription Signaling->Transcription Nuclear Translocation Translation TNF Protein Synthesis Transcription->Translation mRNA Processing Secretion TNF Secretion (Extracellular) Translation->Secretion Vesicle Transport Quinolactacin Quinolactacin A (Inhibitor) Quinolactacin->Translation INHIBITION BLOCK Quinolactacin->Secretion Potential Block

Figure 1: Hypothesized point of intervention for Quinolactacin A in the LPS-induced TNF signaling pathway.[1]

Experimental Protocols

To validate the inhibitory activity of Quinolactacin A, the following standardized protocol using J774.1 murine macrophages is recommended. This protocol ensures reproducibility and minimizes false positives due to cytotoxicity.

Reagents & Materials
  • Cell Line: J774.1 (Murine macrophage-like cell line).[1][4]

  • Media: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS).

  • Stimulant: Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5).

  • Assay Control: Dexamethasone (positive control for anti-inflammatory activity).

  • Detection: Mouse TNF-

    
     ELISA Kit.
    
Step-by-Step Methodology
Phase 1: Cell Preparation
  • Seeding: Harvest J774.1 cells during the logarithmic growth phase.

  • Plating: Seed cells into 24-well plates at a density of

    
     cells/well.
    
  • Incubation: Incubate at 37°C in 5% CO

    
     for 24 hours to allow adherence.
    
Phase 2: Treatment & Stimulation
  • Compound Preparation: Dissolve Quinolactacin A in DMSO to create a stock solution. Dilute in media to achieve final concentrations (e.g., 1, 10, 50, 100

    
    M). Note: Final DMSO concentration must be < 0.1% to avoid solvent toxicity.
    
  • Pre-treatment: Aspirate old media and add fresh media containing Quinolactacin A. Incubate for 1 hour prior to LPS addition.

  • Stimulation: Add LPS (final concentration 1

    
    g/mL) to the wells.
    
  • Incubation: Incubate for 24 hours.

Phase 3: Quantification (ELISA)
  • Harvest: Collect cell-free supernatant by centrifugation (1000 x g for 5 mins).

  • Assay: Analyze TNF-

    
     levels using a sandwich ELISA kit according to the manufacturer's instructions.
    
  • Viability Check (Crucial): Perform an MTT or CCK-8 assay on the remaining cells to ensure that the reduction in TNF is due to specific inhibition, not cell death.

Experimental Workflow Diagram

Workflow Culture J774.1 Culture (24h Adherence) PreTreat Pre-treatment (Quinolactacin A, 1h) Culture->PreTreat LPS LPS Stimulation (1 ug/mL, 24h) PreTreat->LPS Harvest Harvest Supernatant LPS->Harvest MTT MTT Viability Assay LPS->MTT Control for Toxicity ELISA TNF-alpha ELISA Harvest->ELISA Quantify Cytokine

Figure 2: Workflow for validating TNF production inhibition in macrophage cell lines.

Pharmacological Context & Data Interpretation

Potency and Selectivity

Quinolactacin A has been reported to show dose-dependent inhibition of TNF production. While specific IC


 values can vary based on the specific macrophage strain and LPS concentration, the compound is generally active in the micromolar range.
  • Selectivity: It is critical to distinguish Quinolactacin A from non-specific toxins. A true "hit" in this assay is defined as a compound that reduces TNF levels by >50% while maintaining cell viability >90%.

  • Comparison: Compared to broad-spectrum kinase inhibitors, Quinolactacin A offers a unique chemical scaffold (quinolone-lactam), potentially engaging a distinct molecular target within the inflammatory pathway.

Comparative Activity Table
CompoundTarget MechanismAssay ModelOutcome
Quinolactacin A Inhibition of ProductionJ774.1 + LPSReduced TNF secretion
Dexamethasone Genomic Anti-inflammatoryJ774.1 + LPSComplete suppression (Control)
Infliximab Direct Binding (Antagonist)ELISA (Binding)Sequestration of soluble TNF

References

  • Kakinuma, N., et al. (2000). Quinolactacins A, B and C: Novel Quinolone Compounds from Penicillium sp.[1] EPF-6.[1] I. Taxonomy, Production, Isolation and Biological Properties.[1] The Journal of Antibiotics, 53(11), 1247–1251.[1]

  • BenchChem. (2025).

  • Kakinuma, N., et al. (2000). Quinolactacins A, B and C: Novel Quinolone Compounds from Penicillium sp.[1] EPF-6. II.[2][5][6] Physico-chemical Properties and Structure Elucidation. The Journal of Antibiotics, 53(11), 1252–1256.

Sources

Foundational

"antibiofilm potential of Quinolactacin A and its derivatives"

Technical Guide: Antibiofilm Potential of Quinolactacin A and Its Derivatives Executive Summary The escalating crisis of antimicrobial resistance (AMR), particularly in ESKAPE pathogens like Pseudomonas aeruginosa, neces...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Antibiofilm Potential of Quinolactacin A and Its Derivatives

Executive Summary

The escalating crisis of antimicrobial resistance (AMR), particularly in ESKAPE pathogens like Pseudomonas aeruginosa, necessitates the development of novel therapeutic agents that target virulence factors rather than cell viability alone.[1] Quinolactacins, a class of pyrroloquinoline alkaloids isolated from marine-derived Penicillium species (e.g., Penicillium sp.[2] EPF-6, Penicillium sp.[3] ENP701), have emerged as dual-function candidates.

While Quinolactacin A is historically recognized for its potent inhibition of Tumor Necrosis Factor-alpha (TNF-


) production, recent structure-activity relationship (SAR) studies have identified Quinolactacin H  as a superior candidate for antibiofilm applications. This guide details the chemical basis, mechanistic pathways, and experimental protocols required to evaluate these compounds, positioning them as scaffolds for next-generation anti-infective immunomodulators.

Chemical Architecture & SAR Profile

The core structure of Quinolactacins consists of a unique quinolone skeleton fused with a


-lactam ring. This "pyrroloquinoline" framework is critical for biological activity.
Structural Differentiation
CompoundKey Structural FeaturePrimary Biological ActivitySource
Quinolactacin A (2S, 1'S) stereochemistry; C-1' methyl substituentAnti-inflammatory (TNF-

inhibition)
Penicillium sp.[3] EPF-6
Quinolactacin B Diastereomer of AWeak/Moderate ActivityPenicillium sp. EPF-6
Quinolactacin H Synthetic derivative / Marine Isolate; Optimized side chainsAntibiofilm (Inhibition & Dispersion)Penicillium sp.[2] ENP701 / Synthetic

SAR Insight: The chirality at the C-1' position and the integrity of the


-lactam ring are non-negotiable for activity. For Quinolactacin H, enantioselective synthesis has revealed that both (

)- and (

)-enantiomers possess strong antibiofilm properties against P. aeruginosa PAO1, suggesting a mechanism that may involve physicochemical interaction with the biofilm matrix or non-stereospecific receptor modulation.

Mechanistic Pathways

Quinolactacins exhibit a "Dual-Modulation" mechanism:

  • Pathogen Modulation (Quinolactacin H): Disruption of the biofilm lifecycle.

  • Host Modulation (Quinolactacin A): Suppression of hyper-inflammation.

Mechanism of Action Diagram

Quinolactacin_Mechanism cluster_Pathogen Pathogen Modulation (Quinolactacin H) cluster_Host Host Modulation (Quinolactacin A) Compound Quinolactacin Scaffold Biofilm_Init Biofilm Initiation (Attachment) Compound->Biofilm_Init Inhibits (H) Matrix EPS Matrix Integrity Compound->Matrix Destabilizes (H) Macrophage Macrophage Activation Compound->Macrophage Modulates (A) Dispersion Biofilm Dispersion Matrix->Dispersion Induces TNF TNF-alpha Secretion Macrophage->TNF Downregulates Inflammation Systemic Inflammation TNF->Inflammation Promotes

Caption: Dual mechanistic pathway showing Quinolactacin H targeting bacterial biofilm integrity while Quinolactacin A modulates the host immune response via TNF-alpha suppression.

Synthesis & Production

To obtain sufficient quantities of Quinolactacin H for biofilm assays, total synthesis is preferred over fungal extraction due to low natural yields.

Key Synthetic Route: The Pictet-Spengler Reaction The pivotal step in constructing the pyrroloquinoline core is the Pictet-Spengler cyclization.

  • Precursors: Tryptamine derivative + Chiral aldehyde/ketone.

  • Catalyst: Acidic conditions (often TFA or specific Lewis acids).

  • Process: Condensation forms an iminium ion intermediate, followed by a 6-endo-trig cyclization.[4][5]

  • Outcome: Formation of the tetrahydro-

    
    -carboline core, which is subsequently oxidized and cyclized to form the final quinolactacin skeleton.
    

Experimental Protocols

These protocols are designed to be self-validating. Every assay includes a positive control (Standard Antibiotic/Disperser) and a negative control (Vehicle).

Protocol A: Crystal Violet Biofilm Inhibition Assay

Purpose: To quantify the prevention of biofilm formation by Quinolactacin H.

Materials:

  • P. aeruginosa PAO1 (OD600 adjusted to 0.05).

  • 96-well polystyrene microtiter plates.

  • Crystal Violet (0.1% w/v).

  • Acetic Acid (33% v/v).

Workflow:

  • Inoculation: Add 198 µL of bacterial suspension (in LB or TSB media) to wells.

  • Treatment: Add 2 µL of Quinolactacin H (dissolved in DMSO) to reach final concentrations (e.g., 1, 10, 50, 100 µM).

    • Control +: Ciprofloxacin (MIC concentration).

    • Control -: DMSO (1% v/v).

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Gently aspirate media. Wash wells 3x with sterile PBS to remove planktonic cells. Critical: Do not disturb the adherent layer.

  • Staining: Add 200 µL Crystal Violet. Incubate 15 min at room temp.

  • Elution: Rinse wells with water. Air dry. Solubilize stain with 200 µL Acetic Acid (33%).

  • Quantification: Measure Absorbance at 590 nm using a microplate reader.

Data Validation:

  • Calculate % Inhibition:

    
    .
    
  • The assay is valid only if the Control (-) wells show robust biofilm formation (

    
    ).
    
Protocol B: Biofilm Dispersion Assay (Pre-formed Biofilms)

Purpose: To assess the ability of Quinolactacin H to eradicate established biofilms.

  • Establishment: Grow biofilms for 24 hours as per Protocol A (steps 1-3) without compound.

  • Treatment: Carefully remove media. Add fresh media containing Quinolactacin H.

  • Re-incubation: Incubate for an additional 24 hours.

  • Quantification: Proceed with Washing, Staining, and Elution as above.

Data Synthesis: Efficacy Profile

The following table summarizes the comparative efficacy derived from recent literature (e.g., Penicillium sp. ENP701 studies).

CompoundTarget OrganismAssay TypeOutcomeReference
Quinolactacin A Murine MacrophagesTNF-

ELISA
IC50 ~ 1-10 µM (Inhibits cytokine release)[1]
Quinolactacin H P. aeruginosa PAO1Biofilm Inhibition>50% reduction at 100 µg/mL[2]
Quinolactacin H P. aeruginosa PAO1Biofilm DispersionSignificant disruption of pre-formed matrix[2]
Quinolactacin C Penicillium sp.AntimicrobialWeak direct antibacterial activity[3]

Future Directions & Clinical Potential

  • Combination Therapy: Given that Quinolactacins do not primarily kill bacteria (bacteriostatic/antibiofilm) but rather disrupt their community structure, they are ideal candidates for adjunctive therapy . Combining Quinolactacin H with aminoglycosides (e.g., Tobramycin) could lower the MIC required to treat cystic fibrosis lung infections.

  • Surface Engineering: The stability of the pyrroloquinoline scaffold makes it suitable for covalent attachment to medical device surfaces (catheters, implants) to prevent colonization.

  • Mechanism Elucidation: Future work must utilize transcriptomics (RNA-seq) to confirm if Quinolactacin H specifically downregulates Quorum Sensing genes (lasR, rhlR) or acts via physical intercalation into the EPS matrix.

References

  • Kakinuma, N., et al. "Quinolactacins A, B and C: Novel Quinolone Compounds from Penicillium sp.[3] EPF-6. I. Taxonomy, Production, Isolation and Biological Properties."[3] The Journal of Antibiotics, vol. 53, no.[3] 11, 2000, pp. 1247–1251.[3]

  • Wang, J., et al. "Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities."[2][6][7][8][9] RSC Advances, vol. 10, 2020.

  • Sasaki, T., et al. "Biosynthesis of quinolactacin A, a TNF production inhibitor." The Journal of Antibiotics, vol. 59, no. 7, 2006, pp. 418-427.

  • Kim, S.K. (Ed.).[8] "Marine Microbiology: Bioactive Compounds and Biotechnological Applications." Wiley-VCH, 2013. (Contextual grounding for marine alkaloids).

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis of Quinolactacin A Methodology

Executive Summary Quinolactacin A is a fungal metabolite isolated from Penicillium sp. that exhibits significant biological activity, most notably as a Tumor Necrosis Factor (TNF) production inhibitor .[1][2] Structurall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinolactacin A is a fungal metabolite isolated from Penicillium sp. that exhibits significant biological activity, most notably as a Tumor Necrosis Factor (TNF) production inhibitor .[1][2] Structurally, it possesses a unique pyrrolo[3,4-b]quinoline-1,9-dione core, featuring a quinolone skeleton fused with a


-lactam ring. Its absolute stereochemistry, specifically the (S)-configuration at the C3 position bearing a sec-butyl side chain (derived from isoleucine), is critical for its biological profile.

This guide details two distinct synthetic methodologies for Quinolactacin A:

  • The Biomimetic Approach (Tatsuta et al.): A convergent strategy mimicking the natural biosynthetic pathway, utilizing anthranilic acid and isoleucine.

  • The Enantioselective Oxidative Route (Zhang et al.): A chemical synthesis leveraging the Winterfeldt oxidation to construct the tricyclic core with high stereocontrol.

Structural Analysis & Retrosynthesis

The structural challenge of Quinolactacin A lies in the construction of the tricyclic core while maintaining the integrity of the chiral center derived from the amino acid side chain.

Retrosynthetic Logic

The molecule can be disconnected into three primary building blocks:

  • Anthranilic Acid: Provides the benzene ring and the nitrogen of the quinolone.

  • L-Isoleucine: Provides the chiral sec-butyl group and the nitrogen of the lactam.

  • C2-Linker (Acetate equivalent): Forms the remaining carbons of the quinolone/lactam bridge.

Retrosynthetic Pathway Diagram

Retrosynthesis Target Quinolactacin A (Pyrroloquinoline Core) Inter1 Tricyclic Intermediate (Quinolone-Lactam Hybrid) Inter1->Target Oxidation/Methylation Anthranilic Anthranilic Acid (Ring A Precursor) Anthranilic->Inter1 Condensation Isoleucine L-Isoleucine (Chiral Pool Source) Isoleucine->Inter1 Amide Coupling Diketo Diketo/Ester Linker Diketo->Inter1 Cyclization

Methodology 1: Biomimetic Total Synthesis[2]

This approach, pioneered by Tatsuta et al. , is conceptually elegant as it traces the biosynthetic origins of the molecule. It is ideal for generating various analogs by simply swapping the amino acid starting material (e.g., using Valine yields Quinolactacin B).

Mechanistic Insight

The core transformation involves the condensation of an


-acetoacetylated anthranilate with an amino acid ester. The reaction proceeds through a Dieckmann-type cyclization  to form the quinolone ring, followed by lactamization.
Detailed Protocol

Step 1: Preparation of the Activated Linker

  • Reagents: Anthranilic acid, Diketene (or 2,2,6-trimethyl-4H-1,3-dioxin-4-one for safer handling).

  • Procedure: React anthranilic acid with the diketene equivalent in refluxing toluene to generate the

    
    -acetoacetyl anthranilic acid derivative.
    

Step 2: Coupling with L-Isoleucine

  • Reagents:

    
    -acetoacetyl anthranilic acid derivative, L-Isoleucine methyl ester hydrochloride, EDC
    
    
    
    HCl (coupling agent), HOBt, DIPEA, DMF.
  • Conditions: Stir at 0°C to RT for 12 hours.

  • Outcome: Formation of the linear dipeptide-like intermediate.

Step 3: Double Cyclization (The Key Step)

  • Reagents: Sodium methoxide (NaOMe) in Methanol (MeOH) or DBU in Toluene.

  • Conditions: Reflux for 4–6 hours.

  • Mechanism:

    • First Cyclization: Base-mediated Knoevenagel/Claisen-type condensation closes the quinolone ring (Ring B).

    • Second Cyclization: The amino group of the isoleucine moiety attacks the ester carbonyl to close the

      
      -lactam ring (Ring C).
      
  • Workup: Acidify with 1N HCl, extract with EtOAc, dry over Na

    
    SO
    
    
    
    .

Step 4: Methylation

  • Reagents: MeI (Methyl Iodide), K

    
    CO
    
    
    
    , Acetone.
  • Note: Selective

    
    -methylation at the quinolone nitrogen is required to complete the synthesis of Quinolactacin A.
    

Methodology 2: Enantioselective Winterfeldt Oxidation Route

For higher stereochemical precision and scale-up potential, the method developed by Zhang et al. utilizes the Winterfeldt oxidation of a tetrahydro-


-carboline-like intermediate (or indole derivative) to access the quinolone lactam core.
Workflow Diagram

WinterfeldtRoute Start Indole-3-acetic acid Derivative Coupling Coupling with L-Isoleucine Ester Start->Coupling EDC, HOBt Cyclization Pictet-Spengler-like Cyclization Coupling->Cyclization TFA or Acid Cat. Oxidation Winterfeldt Oxidation (O2, KOtBu, DMF) Cyclization->Oxidation Oxidative Ring Expansion Product Quinolactacin A Oxidation->Product Final Methylation

Protocol Highlights (Winterfeldt Oxidation Step)

This step is critical as it converts an indole intermediate into the quinolone scaffold via oxidative cleavage and rearrangement.

  • Substrate: Tricyclic indole-lactam intermediate.

  • Reagents: Oxygen (

    
    ) balloon, Potassium tert-butoxide (KO
    
    
    
    Bu), DMF.
  • Conditions: -20°C to 0°C. The reaction generates a hydroperoxide intermediate which rearranges to the keto-amide (quinolone) system.

  • Safety Note: Handling oxidation reactions with

    
     in organic solvents requires strict temperature control to prevent thermal runaway.
    

Comparative Data & Characterization

The following table summarizes the key physical data for Quinolactacin A synthesized via these routes.

PropertyValue / Observation
Molecular Formula C

H

N

O

Molecular Weight 270.33 g/mol
Appearance Pale yellow needles
Melting Point 254–256 °C
Optical Rotation

(

0.15, MeOH)
Key

H NMR Signals

0.98 (t, 3H), 1.05 (d, 3H), 3.78 (s, 3H, N-Me), 4.25 (m, 1H, H-3)
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
Troubleshooting & Optimization
  • Racemization: In the biomimetic route, the use of strong bases (NaOMe) at high temperatures can lead to partial racemization of the isoleucine stereocenter. Optimization: Use milder bases like DBU or perform the cyclization in two discrete steps at lower temperatures.

  • Regioselectivity: During methylation (Step 4 of Biomimetic),

    
    -methylation vs. 
    
    
    
    -methylation can be a competing side reaction. Optimization: Use a polar aprotic solvent (DMF or Acetone) and control equivalents of MeI carefully.

References

  • Kakinuma, N., et al. (2000).[2] "Quinolactacins A, B and C: Novel quinolone compounds from Penicillium sp.[1][2] EPF-6." The Journal of Antibiotics, 53(11), 1247–1251.[1][2] Link

  • Tatsuta, K., Misawa, H., & Chikauchi, K. (2001).[2] "Biomimetic total synthesis of quinolactacin B, TNF production inhibitor, and its analogs." The Journal of Antibiotics, 54(1), 109–112.[2] Link

  • Zhang, X., Jiang, W., & Sui, Z. (2003).[2] "Concise enantioselective syntheses of quinolactacins A and B through alternative Winterfeldt oxidation." The Journal of Organic Chemistry, 68(11), 4523–4526.[2] Link

  • Zhu, J., et al. (2020).[2][3] "Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities."[2][3][4][5][6] RSC Advances, 10, 24251–24254.[2] Link

Sources

Application

Application Notes and Protocols: Diels-Alder Approaches to the Quinolactacin A Scaffold

Introduction: The Allure of Quinolactacin A and the Strategic Power of the Diels-Alder Reaction Quinolactacin A, a fungal metabolite isolated from Penicillium species, presents a fascinating synthetic challenge with its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of Quinolactacin A and the Strategic Power of the Diels-Alder Reaction

Quinolactacin A, a fungal metabolite isolated from Penicillium species, presents a fascinating synthetic challenge with its unique γ-lactam-annulated quinolone framework.[1] This molecular architecture is not only of academic interest but also holds significant therapeutic potential due to its reported inhibitory activity against the production of tumor necrosis factor (TNF).[1] The quest for efficient and stereocontrolled syntheses of Quinolactacin A and its analogs is a compelling area of research for drug development professionals.

While various synthetic strategies have been explored for quinolactacins, this guide focuses on the potential application of one of organic chemistry's most powerful transformations: the Diels-Alder reaction. This [4+2] cycloaddition offers a convergent and often highly stereoselective route to construct six-membered rings, a key structural feature of the quinolone core.[2] Furthermore, its intramolecular variant provides an elegant solution for the formation of complex, fused ring systems, such as the lactam portion of Quinolactacin A.[1]

This document serves as a detailed guide for researchers and scientists, outlining two plausible, albeit conceptual, Diels-Alder-based strategies for the construction of the Quinolactacin A scaffold. While a direct, successful total synthesis of Quinolactacin A employing a Diels-Alder reaction as a key step is not prominently documented in the literature—with some reported attempts facing challenges—the principles outlined herein are grounded in established cycloaddition chemistry for analogous quinolone and lactam systems.[1] These application notes are designed to provide a robust conceptual framework and detailed protocols to inspire and guide the design of novel synthetic routes to this important class of molecules.

Proposed Strategy 1: A Hetero-Diels-Alder Approach to the Quinolone Core

The quinolone moiety of Quinolactacin A can be envisioned as the product of a hetero-Diels-Alder (or aza-Diels-Alder) reaction. This approach involves the [4+2] cycloaddition of an aza-diene with a suitable dienophile, leading to a dihydropyridine intermediate that can be readily oxidized to the aromatic quinolone system.[3][4]

Conceptual Framework

The core concept of this strategy is the reaction between an in situ-generated aza-diene, derived from an aniline precursor, and a dienophile bearing the necessary functionality for the subsequent annulation of the lactam ring. Lewis acid catalysis is often employed in such reactions to lower the LUMO of the dienophile, thereby accelerating the reaction and enhancing its regioselectivity.[5]

G Hetero-Diels-Alder Approach to the Quinolone Core cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Aniline_Derivative Aniline Derivative Aza_Diene_Formation In situ Aza-Diene Formation Aniline_Derivative->Aza_Diene_Formation Dienophile Dienophile with Lactam Precursor Hetero_DA [4+2] Hetero- Diels-Alder Cycloaddition Dienophile->Hetero_DA Aza_Diene_Formation->Hetero_DA Lewis_Acid_Catalysis Lewis Acid Catalysis (e.g., BF3·OEt2) Lewis_Acid_Catalysis->Hetero_DA Dihydropyridine_Intermediate Dihydropyridine Intermediate Hetero_DA->Dihydropyridine_Intermediate Oxidation Oxidation Dihydropyridine_Intermediate->Oxidation Quinolone_Core Quinolone Core of Quinolactacin A Oxidation->Quinolone_Core

Proposed workflow for the hetero-Diels-Alder synthesis of the quinolone core.
Detailed Protocol: Aza-Diels-Alder Cycloaddition

This protocol is a representative example based on established procedures for quinolone synthesis via hetero-Diels-Alder reactions.[3][6]

Materials:

  • Substituted aniline (e.g., 2-aminoacetophenone)

  • Dienophile (e.g., a protected maleimide derivative)

  • Lewis Acid Catalyst (e.g., Boron trifluoride etherate, BF₃·OEt₂)

  • Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)

  • Oxidizing agent (e.g., 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone, DDQ)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the substituted aniline (1.0 eq) and the dienophile (1.2 eq) in anhydrous dichloromethane (0.1 M).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a solution of boron trifluoride etherate (1.1 eq) in anhydrous dichloromethane to the cooled reaction mixture via the dropping funnel over 15 minutes.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude dihydropyridine intermediate by column chromatography on silica gel.

  • Oxidation: Dissolve the purified dihydropyridine intermediate in a suitable solvent such as toluene. Add DDQ (1.5 eq) and reflux the mixture for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Workup and Final Purification: Cool the reaction mixture to room temperature, filter to remove the precipitated hydroquinone, and concentrate the filtrate. Purify the crude product by column chromatography to afford the desired quinolone scaffold.

Expected Outcome and Challenges:

This approach is expected to yield the quinolone core of Quinolactacin A. However, challenges may arise in controlling the regioselectivity of the cycloaddition, especially with unsymmetrical dienes and dienophiles. The stability of the in situ generated aza-diene and potential side reactions are also critical considerations. Optimization of the Lewis acid, solvent, and temperature will be crucial for achieving high yields and selectivity.

Proposed Strategy 2: An Intramolecular Diels-Alder Approach to the Fused Lactam Ring

An intramolecular Diels-Alder (IMDA) reaction presents a powerful strategy for the stereocontrolled construction of the fused γ-lactam ring system of Quinolactacin A.[1] This approach involves a precursor molecule containing both a diene and a dienophile tethered together, which upon heating or catalysis, undergoes cyclization to form the bicyclic lactam structure.

Conceptual Framework

The key to this strategy is the design and synthesis of a suitable acyclic precursor. This precursor would contain a diene moiety and an α,β-unsaturated amide (the dienophile) connected by a flexible linker. The stereochemistry of the final product is often dictated by the geometry of the dienophile and the conformational preferences of the transition state.

G Intramolecular Diels-Alder Approach to the Fused Lactam cluster_precursor Precursor Synthesis cluster_cyclization Cyclization cluster_product Product Starting_Materials Quinolone Derivative & Unsaturated Amide Precursor Coupling Coupling Reaction Starting_Materials->Coupling IMDA_Precursor Acyclic IMDA Precursor Coupling->IMDA_Precursor IMDA_Reaction Intramolecular Diels-Alder Reaction IMDA_Precursor->IMDA_Reaction Thermal_Conditions Thermal Conditions (e.g., Reflux in Toluene) Thermal_Conditions->IMDA_Reaction Lewis_Acid_Catalysis Lewis Acid Catalysis (Optional) Lewis_Acid_Catalysis->IMDA_Reaction Fused_Lactam Fused γ-Lactam Scaffold of Quinolactacin A IMDA_Reaction->Fused_Lactam

Proposed workflow for the intramolecular Diels-Alder synthesis of the fused lactam.
Detailed Protocol: Intramolecular Diels-Alder Cyclization

This protocol is based on general procedures for thermal IMDA reactions of unsaturated amides.

Materials:

  • Acyclic IMDA precursor (synthesized separately)

  • High-boiling point, inert solvent (e.g., Toluene, xylene)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis, including a reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the acyclic IMDA precursor (1.0 eq) and anhydrous toluene (0.01 M). A high-dilution condition is often necessary to favor the intramolecular reaction over intermolecular dimerization.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for 24-48 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material and the formation of the product by TLC or LC-MS.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the fused γ-lactam scaffold.

Expected Outcome and Challenges:

This IMDA approach is expected to provide the core bicyclic lactam structure of Quinolactacin A with a high degree of stereocontrol. The primary challenges lie in the synthesis of the acyclic precursor and in controlling the endo/exo selectivity of the cycloaddition. The length and nature of the tether connecting the diene and dienophile will significantly influence the feasibility and outcome of the reaction. In some cases, Lewis acid catalysis might be necessary to promote the reaction at lower temperatures and potentially alter the stereochemical outcome.

Data Summary: A Comparative Overview of Proposed Strategies

The following table provides a conceptual comparison of the two proposed Diels-Alder strategies for the synthesis of the Quinolactacin A scaffold.

FeatureProposed Strategy 1: Hetero-Diels-AlderProposed Strategy 2: Intramolecular Diels-Alder
Target Moiety Quinolone CoreFused γ-Lactam Ring
Key Transformation Intermolecular [4+2] CycloadditionIntramolecular [4+2] Cycloaddition
Typical Catalysis Lewis Acid (e.g., BF₃·OEt₂, ZnCl₂)Thermal or Lewis Acid
Key Advantages Convergent assembly of the quinolone ring.High potential for stereocontrol in forming the bicyclic system.
Potential Challenges Regioselectivity control, stability of aza-diene intermediate.Synthesis of the acyclic precursor, control of endo/exo selectivity.
Subsequent Steps Oxidation of dihydropyridine, lactam ring formation.Further functional group manipulation to complete the natural product.

Conclusion and Future Outlook

The Diels-Alder reaction, in its various forms, offers a powerful and versatile platform for the strategic construction of complex molecular architectures like the Quinolactacin A scaffold. While established total syntheses have favored other elegant approaches, the exploration of hetero- and intramolecular Diels-Alder strategies holds significant promise for the development of novel, efficient, and potentially more modular synthetic routes. The protocols and conceptual frameworks presented in these application notes are intended to serve as a foundational guide for researchers in medicinal chemistry and drug development. By understanding the underlying principles and potential challenges, scientists can design and execute innovative synthetic plans, ultimately paving the way for the discovery of new Quinolactacin A analogs with enhanced therapeutic properties. Further investigation into asymmetric catalysis for these proposed cycloadditions could also open avenues for the enantioselective synthesis of these important natural products.

References

  • SYNTHETIC APPROACHES TOWARDS QUINOLACTACIN DERIVATIVES VIA DIELS-ALDER, ACYL MIGRATION AND MULTICOMPONENT REACTIONS. (2022). Malaysian Journal of Analytical Sciences, 26(4), 733-745.
  • The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investig
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). Molecules, 30(1), 123.
  • The Intramolecular Diels Alder Reaction. (2019). Master Organic Chemistry.
  • Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link].

  • Aza-Diels–Alder reaction. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link].

  • How Lewis Acids Catalyze Diels–Alder Reactions. (2018).

Sources

Method

"crystal violet assay for Quinolactacin A biofilm inhibition"

Application Notes & Protocols Topic: Quantitative Assessment of Biofilm Inhibition by Quinolactacin A using the Crystal Violet Assay Audience: Researchers, scientists, and drug development professionals. Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Quantitative Assessment of Biofilm Inhibition by Quinolactacin A using the Crystal Violet Assay

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction: The Challenge of Bacterial Biofilms and the Potential of Quinolactacin A

Bacterial biofilms represent a formidable challenge in both clinical and industrial settings. These structured communities of microorganisms are encased in a self-produced extracellular polymeric substance (EPS) matrix, which provides protection from external threats, including antibiotics and host immune responses.[1][2] The inherent resistance of biofilms contributes significantly to chronic infections, biofouling of medical devices, and industrial contamination. Consequently, there is a pressing need for novel therapeutic agents that can effectively inhibit biofilm formation or disperse established biofilms.

Quinolactacins, a family of natural products, have emerged as promising candidates in this area.[3] Specifically, Quinolactacin A and its analogues have demonstrated potent activity in both inhibiting the formation of new biofilms and dispersing pre-formed biofilms of clinically relevant pathogens like Pseudomonas aeruginosa.[3][4] To evaluate the efficacy of such compounds, a reliable, high-throughput, and quantitative method is essential.

This application note provides a detailed, field-proven protocol for quantifying the anti-biofilm activity of Quinolactacin A using the crystal violet assay. This method is a robust and cost-effective tool for screening and characterizing biofilm inhibitors.[5][6]

Scientific Principle: The Crystal Violet Staining Mechanism

The crystal violet assay is a straightforward method for quantifying the total biomass of a biofilm.[6] The underlying principle relies on the ability of crystal violet, a basic dye, to bind to and stain negatively charged components within the biofilm.

Causality of Staining:

  • Cellular Staining: The dye penetrates bacterial cells, binding to components like the cell wall and DNA.[7]

  • Matrix Staining: Crucially, crystal violet also stains the EPS matrix, which is rich in negatively charged molecules such as polysaccharides, proteins, and extracellular DNA (eDNA).[8][9]

Because the dye stains both the cellular and extracellular components, the total amount of retained crystal violet is directly proportional to the total biofilm biomass. After staining, unbound dye is washed away, and the bound dye is solubilized from the biofilm using a solvent like 30-33% acetic acid or ethanol.[5][10] The intensity of the colored solution is then measured spectrophotometrically (typically at an absorbance of 570-595 nm), providing a quantitative measure of the biofilm.[5][11]

Experimental Workflow: A Self-Validating Protocol

This protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility. The workflow is optimized for a 96-well microtiter plate format, making it suitable for high-throughput screening.

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biofilm Inhibition Assay cluster_quant Phase 3: Quantification cluster_data Phase 4: Data Analysis p1 Prepare Bacterial Inoculum (e.g., P. aeruginosa) a2 Add Bacterial Inoculum to Wells p1->a2 p2 Prepare Serial Dilutions of Quinolactacin A a1 Dispense Controls & Test Compound into 96-well Plate p2->a1 a1->a2 a3 Incubate (e.g., 24h at 37°C) to Allow Biofilm Formation a2->a3 a4 Wash Plate to Remove Planktonic Cells a3->a4 q1 Stain with 0.1% Crystal Violet (15 min) a4->q1 q2 Wash Plate to Remove Excess Stain q1->q2 q3 Air Dry Plate q2->q3 q4 Solubilize Bound Dye (e.g., 33% Acetic Acid) q3->q4 q5 Measure Absorbance (OD at 595 nm) q4->q5 d1 Calculate % Biofilm Inhibition q5->d1

Caption: Experimental workflow for the Quinolactacin A biofilm inhibition assay.

Materials and Reagents
  • Compound: Quinolactacin A (dissolved in an appropriate solvent, e.g., DMSO).

  • Bacterial Strain: e.g., Pseudomonas aeruginosa PAO1.

  • Growth Media: Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth.

  • Plates: Sterile, 96-well flat-bottom polystyrene microtiter plates.

  • Staining Solution: 0.1% (w/v) Crystal Violet solution.

  • Washing Solution: Deionized or distilled water.

  • Solubilizing Solution: 33% (v/v) Acetic Acid in water.

  • Equipment: Incubator, microplate reader (570-595 nm filter), multichannel pipette.

Detailed Step-by-Step Methodology

Day 1: Inoculation and Treatment

  • Prepare Bacterial Culture: Inoculate 5 mL of growth medium with a single colony of the test bacterium. Incubate overnight at 37°C with shaking.

  • Standardize Inoculum: The next day, dilute the overnight culture in fresh growth medium to achieve a starting optical density (OD₆₀₀) of approximately 0.05-0.1. This standardization is critical for assay reproducibility.

  • Plate Setup (Trustworthiness):

    • Negative Control: Add 200 µL of sterile growth medium to at least three wells. This accounts for background absorbance.

    • Positive Control (Untreated): Add 100 µL of the standardized bacterial culture + 100 µL of growth medium containing the same concentration of vehicle (e.g., DMSO) used for the test compound. This represents maximum biofilm formation.

    • Test Wells: Prepare serial dilutions of Quinolactacin A in growth medium at 2x the final desired concentration. Add 100 µL of each 2x concentration to the appropriate wells. Then, add 100 µL of the standardized bacterial culture.

  • Incubation: Cover the plate and incubate statically (without shaking) for 24-48 hours at 37°C.

    • Expert Insight: To mitigate the "edge effect" (evaporation from peripheral wells), fill the outermost wells of the plate with 200 µL of sterile water or saline.[2]

Day 2/3: Staining and Quantification

  • Remove Planktonic Cells: Carefully discard the culture medium from the wells by inverting the plate and gently tapping it onto absorbent paper. Be cautious to avoid dislodging the biofilm.

  • Wash Step 1: Gently wash the wells twice with 200 µL of sterile distilled water per well to remove any remaining planktonic cells.[1][10] Discard the water after each wash.

  • Fixation (Optional but Recommended): For more robust biofilms, you can fix the adhered cells by adding 200 µL of 99% methanol to each well for 15 minutes or by heat-fixing at 60°C for 30-60 minutes.[2][12] This step cross-links the biofilm to the plate, preventing loss during subsequent washing steps. Discard the methanol and allow the plate to air dry completely.

  • Staining: Add 150 µL of 0.1% crystal violet solution to each well, ensuring the entire surface is covered. Incubate at room temperature for 15 minutes.[7][13]

  • Wash Step 2: Discard the crystal violet solution. Wash the plate thoroughly but gently 3-4 times with distilled water.[10][13] It is critical to remove all unbound stain, as residual stain will lead to artificially high readings.[14]

  • Drying: Invert the plate on absorbent paper and allow it to air dry completely (overnight at room temperature or for 20-30 minutes in a 37°C incubator).[13][15]

  • Solubilization: Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.[5][10][12] Incubate for 10-15 minutes at room temperature, occasionally gently agitating the plate to ensure complete dissolution.

  • Quantification: Transfer 125-150 µL of the solubilized dye from each well to a new, clean flat-bottom 96-well plate.[15] Read the absorbance at 595 nm (or a similar wavelength between 570-590 nm) using a microplate reader.

Data Analysis and Interpretation

The absorbance values obtained are directly proportional to the biofilm biomass. The percentage of biofilm inhibition is calculated relative to the untreated positive control.

Calculation of Biofilm Inhibition:

First, correct the absorbance readings by subtracting the average OD of the negative control (media only) from all other readings.

  • OD_corrected = OD_raw - OD_negative_control

Then, calculate the percentage of inhibition for each concentration of Quinolactacin A:

  • % Inhibition = (1 - [OD_corrected_test / OD_corrected_positive_control]) x 100

Sample Data Presentation
Quinolactacin A (µg/mL)Mean Corrected OD₅₉₅Standard Deviation% Biofilm Inhibition
0 (Positive Control)1.2540.0890%
11.0120.07519.3%
50.6880.05145.1%
100.3510.03372.0%
250.1150.01990.8%
500.0490.01296.1%

Interpretation: The data clearly demonstrates a dose-dependent inhibition of biofilm formation by Quinolactacin A. This quantitative data is crucial for determining key parameters such as the Minimum Biofilm Inhibitory Concentration (MBIC).

References

  • Ansari, F. A., et al. (2020). Crystal violet staining for biofilm analysis. Bio-protocol, 10(19), e3781. Retrieved from [Link]

  • Callahan, J. E., & Castaldi, M. J. (2018). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Retrieved from [Link]

  • Kawarai, T., et al. (2022). Quantitative Analyses of Biofilm by Using Crystal Violet Staining and Optical Reflection. Coatings, 12(10), 1438. Retrieved from [Link]

  • Bio-protocol. (n.d.). Crystal violet assay. Retrieved from [Link]

  • BMG Labtech. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Retrieved from [Link]

  • Trimble, M. J., et al. (2010). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (39), 1869. Retrieved from [Link]

  • Callahan, J. E., & Castaldi, M. J. (2018). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Retrieved from [Link]

  • Wang, W., et al. (2020). Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities. RSC Advances, 10(40), 23831-23835. Retrieved from [Link]

  • iGEM WPI Worcester 2018 Team. (2018). Crystal Violet Biofilm Assay. iGEM. Retrieved from [Link]

  • Srinivasan, R., et al. (2017). An Improved Crystal Violet Assay for Biofilm Quantification in 96-Well Microtitre Plate. bioRxiv. Retrieved from [Link]

  • Wang, W., et al. (2020). Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities. RSC Advances, 10(40), 23831-23835. Retrieved from [Link]

  • iGEM. (n.d.). General Biofilm Assay Protocol. Retrieved from [Link]

  • Azeredo, J., et al. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols, 6(6), 104. Retrieved from [Link]

  • Nunome, M., et al. (2007). Biosynthesis of quinolactacin A, a TNF production inhibitor. The Journal of Antibiotics, 60(5), 323-328. Retrieved from [Link]

  • Di Vito, M., et al. (2023). Anti-Biofilm Activity of Phenyllactic Acid against Clinical Isolates of Fluconazole-Resistant Candida albicans. Journal of Fungi, 9(3), 370. Retrieved from [Link]

  • Roy, R., et al. (2022). An Overview of Biofilm Formation–Combating Strategies and Mechanisms of Action of Antibiofilm Agents. Life, 12(8), 1110. Retrieved from [Link]

  • Lim, K., et al. (2021). Mechanisms and Impact of Biofilms and Targeting of Biofilms Using Bioactive Compounds—A Review. International Journal of Molecular Sciences, 22(17), 9241. Retrieved from [Link]

  • Lee, J. K., et al. (2020). Antifungal and Antibiofilm Activities and the Mechanism of Action of Repeating Lysine-Tryptophan Peptides against Candida albicans. International Journal of Molecular Sciences, 21(19), 7068. Retrieved from [Link]

  • Das, M. C., et al. (2021). Natural Anti-biofilm Agents: Strategies to Control Biofilm-Forming Pathogens. Frontiers in Microbiology, 12, 663212. Retrieved from [Link]

  • Lee, J. K., et al. (2020). Antifungal and Antibiofilm Activities and the Mechanism of Action of Repeating Lysine-Tryptophan Peptides against Candida albicans. International Journal of Molecular Sciences, 21(19), 7068. Retrieved from [Link]

  • Zheng, J., et al. (2023). Biofilm formation: mechanistic insights and therapeutic targets. Cell & Bioscience, 13(1), 227. Retrieved from [Link]

Sources

Application

Application Note: Structural Elucidation of Quinolactacin A using NMR and Mass Spectrometry

Introduction Quinolactacin A is a fungal metabolite first isolated from Penicillium sp. EPF-6.[1] As a member of the quinolone class of compounds, it has garnered significant interest within the scientific community due...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinolactacin A is a fungal metabolite first isolated from Penicillium sp. EPF-6.[1] As a member of the quinolone class of compounds, it has garnered significant interest within the scientific community due to its intriguing chemical architecture and diverse biological activities.[2] Quinolactacins feature a novel quinolone skeleton fused with a γ-lactam ring, a potential pharmacophore for conditions such as cancer and Alzheimer's disease.[3] Furthermore, these compounds have demonstrated a broad spectrum of therapeutic possibilities, including antibacterial, anti-proliferative, antioxidant, antimalarial, and antiviral activities.

The unambiguous structural determination of Quinolactacin A is paramount for understanding its structure-activity relationships and for guiding synthetic derivatization efforts in drug discovery. This application note provides a comprehensive overview of the analytical strategies and detailed protocols for the structural elucidation of Quinolactacin A, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Part 1: The Strategic Approach to Structural Elucidation

The structural elucidation of a novel natural product like Quinolactacin A is a systematic process of piecing together a molecular puzzle. The overall workflow is designed to first determine the molecular formula and then to assemble the connectivity of the atoms and define their spatial arrangement.

The Causality Behind Experimental Choices
  • Mass Spectrometry for Molecular Formula and Initial Structural Clues: The first step is to determine the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this, providing a highly accurate mass measurement of the parent ion. This allows for the confident determination of the molecular formula. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the molecule. The resulting fragment ions provide crucial information about the substructures present in the molecule, such as the quinolone core and the side chains.

  • ¹H and ¹³C NMR for the Carbon-Hydrogen Framework: While MS provides the formula, NMR spectroscopy reveals the precise connectivity of the atoms.

    • ¹H NMR: This experiment identifies all the hydrogen atoms in the molecule, their chemical environments, and their proximity to other hydrogen atoms through spin-spin coupling.

    • ¹³C NMR: This experiment identifies all the unique carbon atoms in the molecule. The chemical shift of each carbon provides information about its functional group (e.g., carbonyl, aromatic, aliphatic).

  • 2D NMR for Assembling the Pieces: Two-dimensional NMR experiments are the key to connecting the individual atoms into a complete molecular structure.

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically those separated by two or three bonds. This allows for the tracing out of spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. This is a powerful tool for assigning carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments for determining the overall carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away, allowing for the connection of the spin systems identified in the COSY experiment.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, even if they are not directly connected through bonds. This is crucial for determining the stereochemistry and conformation of the molecule.

The following diagram illustrates the logical workflow for the structural elucidation of Quinolactacin A.

Quinolactacin A Structural Elucidation Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 NMR Spectroscopic Analysis cluster_3 Data Analysis & Structure Determination Isolation Isolation & Purification of Quinolactacin A HRMS HRMS Analysis Isolation->HRMS NMR_1D 1D NMR (¹H, ¹³C) Isolation->NMR_1D MSMS MS/MS Fragmentation HRMS->MSMS MolFormula Determine Molecular Formula (from HRMS) HRMS->MolFormula Fragments Identify Substructures (from MS/MS) MSMS->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Spinsystems Define ¹H-¹H Spin Systems (from COSY) NMR_1D->Spinsystems CH_Framework Assign C-H Correlations (from HSQC) NMR_2D->CH_Framework Connectivity Establish Long-Range C-H Connectivity (from HMBC) NMR_2D->Connectivity Stereochem Determine Stereochemistry (from NOESY) NMR_2D->Stereochem FinalStructure Assemble Final Structure MolFormula->FinalStructure Fragments->Connectivity Spinsystems->Connectivity CH_Framework->Connectivity Connectivity->FinalStructure Stereochem->FinalStructure

Caption: Workflow for the structural elucidation of Quinolactacin A.

Part 2: Experimental Protocols

Protocol 1: Sample Preparation

For accurate and reproducible results, proper sample preparation is critical. The following is a general protocol for the extraction and purification of Quinolactacin A from a fungal culture.

  • Fungal Culture and Extraction:

    • Culture Penicillium sp. in a suitable liquid medium.

    • After an appropriate incubation period, separate the mycelia from the culture broth by filtration.

    • Extract the culture broth with an organic solvent such as ethyl acetate.

    • Extract the mycelia with a solvent mixture like methanol/dichloromethane.

    • Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the compound of interest.

    • Perform further purification using high-performance liquid chromatography (HPLC), preferably on a C18 column with a mobile phase of acetonitrile and water, to obtain pure Quinolactacin A.

Protocol 2: NMR Analysis
  • Sample Preparation for NMR:

    • Dissolve 5-10 mg of pure Quinolactacin A in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire all NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature (e.g., 298 K).

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • COSY: Acquire a gradient-enhanced COSY45 or COSY90 experiment to identify proton-proton couplings.

    • HSQC: Acquire a gradient-enhanced HSQC experiment optimized for one-bond J(CH) coupling constants (typically ~145 Hz) to determine direct carbon-proton correlations.

    • HMBC: Acquire a gradient-enhanced HMBC experiment with a long-range coupling delay optimized for 2-3 bond J(CH) correlations (typically 6-10 Hz) to establish long-range connectivity.

    • NOESY: Acquire a 2D NOESY experiment with a mixing time of 500-800 ms to identify through-space correlations.

Protocol 3: Mass Spectrometry Analysis
  • Sample Preparation for Mass Spectrometry:

    • Prepare a dilute solution of pure Quinolactacin A (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC-HRMS and MS/MS Data Acquisition:

    • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Chromatography: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

    • HRMS: Acquire full scan mass spectra in positive ion mode over a mass range of m/z 100-1000 with high resolution (>60,000) to determine the accurate mass of the protonated molecule [M+H]⁺.

    • MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the [M+H]⁺ ion of Quinolactacin A. Use a collision energy (e.g., 10-40 eV) to induce fragmentation and acquire the product ion spectrum.

Part 3: Data Analysis and Interpretation

Mass Spectrometry Data

The molecular formula of Quinolactacin A was determined to be C₁₆H₁₈N₂O₂ by Fast Atom Bombardment Mass Spectrometry (FAB-MS) and NMR spectral analyses.[3] High-resolution mass spectrometry provides a more precise confirmation of the elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for Quinolactacin A

IonCalculated m/zObserved m/z
[M+H]⁺271.1441271.1440
[M+Na]⁺293.1260Not Reported

Note: The observed m/z is based on publicly available LC-MS data. The calculated m/z is for the molecular formula C₁₆H₁₉N₂O₂⁺.

The fragmentation pattern obtained from MS/MS experiments provides valuable insights into the structure of Quinolactacin A. The following diagram illustrates a plausible fragmentation pathway.

Quinolactacin A Fragmentation Parent [M+H]⁺ m/z 271.1440 Frag1 Fragment 1 m/z 214.0736 Parent->Frag1 Loss of C₄H₉ (Butane) Frag2 Fragment 2 m/z 199.0504 Frag1->Frag2 Loss of CH₃ (Methyl)

Caption: Proposed ESI-MS/MS fragmentation of Quinolactacin A.

NMR Spectroscopy Data

Table 2: Expected ¹H NMR Chemical Shift Ranges for Quinolactacin A

Proton(s)Expected Chemical Shift (ppm)Multiplicity
Aromatic Protons7.0 - 8.5d, t, m
N-CH₃~3.5s
Aliphatic Protons0.8 - 2.5s, d, t, q, m
NH Proton8.0 - 11.0s (broad)

Table 3: Expected ¹³C NMR Chemical Shift Ranges for Quinolactacin A

Carbon(s)Expected Chemical Shift (ppm)
Carbonyl (C=O)160 - 180
Aromatic Carbons110 - 150
N-CH₃~30
Aliphatic Carbons10 - 60

The detailed analysis of COSY, HSQC, and HMBC spectra would allow for the complete assignment of all proton and carbon signals and the establishment of the overall connectivity of the molecule. The NOESY spectrum would then be used to confirm the relative stereochemistry of the chiral centers.

Conclusion

The combination of high-resolution mass spectrometry and a suite of 1D and 2D NMR experiments provides a powerful and robust workflow for the complete structural elucidation of complex natural products like Quinolactacin A. This application note outlines the key experimental considerations and provides detailed protocols that can be adapted by researchers in natural product chemistry, medicinal chemistry, and drug development to confidently characterize novel compounds. The structural information obtained is fundamental for advancing our understanding of the biological activity of Quinolactacin A and for the rational design of new therapeutic agents.

References

  • Takahashi, S., Kakinuma, N., Iwai, H., Yanagisawa, T., Nagai, K., Suzuki, K., Tokunaga, T., & Nakagawa, A. (2000). Quinolactacins A, B and C: Novel Quinolone Compounds From Penicillium Sp. EPF-6. II. Physico-chemical Properties and Structure Elucidation. The Journal of Antibiotics, 53(11), 1252–1256. [Link]

  • PubChem. (n.d.). Quinolactacin A. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • Tang, H., & Lin, G. (2020). Quinolactacin Biosynthesis Involves Non-Ribosomal-Peptide-Synthetase-Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid. Angewandte Chemie International Edition, 59(43), 19044-19048. [Link]

  • Kakinuma, N., Iwai, H., Takahashi, S., Hamano, K., Yanagisawa, T., Nagai, K., Tanaka, K., Suzuki, K., Kirikae, F., Kirikae, T., & Nakagawa, A. (2000). Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties. The Journal of Antibiotics, 53(11), 1247–1251. [Link]

  • Bentham Science Publishers. (2023). Recent Advances in the Synthesis and Biological Activities of Quinolactacin and Its Derivatives: A Comprehensive Review. Current Organic Chemistry. [Link]

  • Kakinuma, N., Iwai, H., Takahashi, S., Hamano, K., Yanagisawa, T., Nagai, K., Tanaka, K., Suzuki, K., Kirikae, F., Kirikae, T., & Nakagawa, A. (2000). Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties. The Journal of Antibiotics, 53(11), 1247-1251. [Link]

Sources

Method

Application Note: Quinolactacin A in Microbial Resistance Studies

Executive Summary Quinolactacin A , a pyrroloquinoline alkaloid originally isolated from Penicillium species (e.g., P. citrinum, P.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinolactacin A , a pyrroloquinoline alkaloid originally isolated from Penicillium species (e.g., P. citrinum, P. chrysogenum), has emerged as a critical chemical probe in the study of non-traditional antimicrobial resistance mechanisms. While historically characterized for its acetylcholinesterase (AChE) and TNF-


 inhibitory properties, recent investigations into its structural analogs (specifically Quinolactacin H) have revealed potent activity in biofilm inhibition and dispersion .

This guide outlines the application of Quinolactacin A as a research tool to investigate phenotypic resistance —specifically the recalcitrance of bacterial biofilms to conventional antibiotics. Unlike standard antibiotics that target essential cellular processes (replication, wall synthesis), Quinolactacin A serves as a scaffold for anti-virulence strategies , making it invaluable for resensitizing multidrug-resistant (MDR) strains like Pseudomonas aeruginosa.

Technical Profile & Mechanism of Action

Chemical Properties[1][2][3][4]
  • Compound: Quinolactacin A (and stereoisomers/analogs like Quinolactacin H)

  • Class: Pyrroloquinoline alkaloid[1][2]

  • Source: Penicillium sp.[3][1][4][5][6] (marine and terrestrial strains)

  • Solubility: Soluble in DMSO, Methanol. Poorly soluble in water.

  • Stability: Stable at -20°C in DMSO stock for up to 6 months.

Mechanistic Rationale in Resistance Studies

Microbial resistance is not limited to genetic mutations (e.g., gyrase modification); it heavily relies on biofilm formation , which creates a physical and metabolic barrier to antibiotics.

  • Biofilm Modulation: Quinolactacin analogs have demonstrated the ability to inhibit the formation of P. aeruginosa biofilms and, more importantly, induce the dispersion of mature biofilms. This releases planktonic bacteria that are susceptible to conventional antibiotics.

  • AChE & Quorum Sensing: The compound's known AChE inhibitory activity suggests a potential interference with non-canonical microbial signaling pathways or host-microbe signaling interfaces, though the precise bacterial target remains an active area of investigation.

Mechanism Visualization

The following diagram illustrates the proposed intervention points of Quinolactacin A within the bacterial biofilm lifecycle.

BiofilmIntervention Planktonic Planktonic Bacteria (Susceptible) Attachment Surface Attachment (Irreversible) Planktonic->Attachment Initiation Maturation Biofilm Maturation (EPS Matrix Production) Attachment->Maturation Quorum Sensing Resistance Phenotypic Resistance (Antibiotic Tolerant) Maturation->Resistance Matrix Shielding Dispersion Dispersion/Dissolution Resistance->Dispersion Natural Cycle Dispersion->Planktonic Release QA Quinolactacin A/H (Intervention) QA->Maturation Inhibits Formation QA->Resistance Induces Dispersion

Figure 1: Proposed intervention of Quinolactacin A in the biofilm lifecycle, targeting maturation and inducing dispersion to reverse phenotypic resistance.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Validating solubility is the first critical step to avoid micro-precipitation which invalidates IC50 data.

  • Weighing: Accurately weigh 5 mg of Quinolactacin A powder.

  • Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO). Note: Do not use water or PBS for the initial stock.

    • Target Concentration: 10 mg/mL (Stock).

  • Sterilization: Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if using for long-term culture, though DMSO is inherently bacteriostatic at high concentrations.

  • Storage: Aliquot into amber microcentrifuge tubes (to protect from light) and store at -20°C.

  • Working Solution: On the day of the experiment, dilute the stock in the culture medium (e.g., LB or TSB). Ensure the final DMSO concentration in the assay well is < 1% (v/v) to prevent solvent toxicity.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)

This protocol quantifies the compound's ability to prevent biofilm formation.

Materials:

  • P. aeruginosa PAO1 (or target resistant strain).[1][2][6]

  • 96-well polystyrene microtiter plates (flat bottom).

  • Crystal Violet solution (0.1%).

  • 33% Glacial Acetic Acid.

Workflow:

  • Inoculum Prep: Grow bacteria overnight in Luria-Bertani (LB) broth. Dilute 1:100 in fresh media to reach OD600 ~ 0.05.

  • Treatment: Add 100 µL of diluted bacterial suspension to wells.

  • Dosing: Add Quinolactacin A at a gradient of concentrations (e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 µg/mL).

    • Control Positive: Media + Bacteria + Solvent (1% DMSO).

    • Control Negative: Media only (Sterility).

  • Incubation: Incubate statically at 37°C for 24 hours. Do not shake, as this disrupts biofilm formation.

  • Washing: Gently aspirate media. Wash wells 3x with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet. Incubate for 15 mins at room temperature.

  • Destaining: Wash 3x with water. Air dry. Solubilize the dye with 150 µL of 33% Glacial Acetic Acid.

  • Quantification: Measure absorbance at 590 nm .

  • Calculation:

    
    
    
Protocol 3: Biofilm Dispersion Assay

Differentiates between prevention (Protocol 2) and disruption of established resistance structures.

  • Establish Biofilm: Seed bacteria in 96-well plates (as above) and incubate for 24 hours without compound.

  • Treatment: Carefully aspirate spent media (removing planktonic cells) but leave the biofilm layer intact.

  • Exposure: Add fresh media containing Quinolactacin A (concentrations: 1x, 2x, 4x MIC or fixed 50 µg/mL).

  • Incubation: Incubate for an additional 24 hours.

  • Quantification: Stain with Crystal Violet as per Protocol 2. A reduction in OD590 compared to the untreated control indicates dispersion activity .

Data Analysis & Interpretation

When analyzing Quinolactacin A data, distinguish between bacteriostatic activity and anti-biofilm activity . Quinolactacins often show weak direct killing (high MIC) but potent biofilm inhibition (low IC50).

MetricObservationInterpretation
MIC (Planktonic) > 100 µg/mLCompound is likely not a direct antibiotic.
Biofilm IC50 < 20 µg/mLCompound is a potent anti-virulence agent.
Dispersion > 50% reductionCompound destabilizes the EPS matrix or signaling.
Synergy Assessment (Checkerboard Analysis)

To validate its use in resistance studies, test Quinolactacin A in combination with a standard antibiotic (e.g., Ciprofloxacin).

Calculate the Fractional Inhibitory Concentration Index (FICI) :



  • FICI ≤ 0.5: Synergistic (Quinolactacin resensitizes the bacteria).

  • 0.5 < FICI ≤ 4.0: Indifferent.

  • FICI > 4.0: Antagonistic.

References

  • BenchChem Technical Support. (2025).[3] A Comparative Guide to the Bioactivity of Quinolactacin A2 and Quinolactacin A1. BenchChem. Link

  • Wang, J., et al. (2020). Total synthesis of quinolactacin-H from marine-derived Penicillium sp.[1][2][6] ENP701 and biological activities. RSC Advances. Link

  • Kakinuma, N., et al. (2000).[4] Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp.[4][5] EPF-6. I. Taxonomy, production, isolation and biological properties. The Journal of Antibiotics.[4] Link

  • Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. Link

  • Pungot, N. H., et al. (2025).[7] Recent Advances in the Synthesis and Biological Activities of Quinolactacin and Its Derivatives: A Comprehensive Review. Current Organic Synthesis.[7] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Quinolactacin A Synthesis Yield

Welcome to the technical support center for the synthesis of Quinolactacin A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Quinolactacin A. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to navigate the complexities of synthesizing this potent bioactive molecule. Our focus is on optimizing reaction conditions to maximize yield and purity, drawing from established synthetic routes and mechanistic principles.

Introduction: The Challenge and Significance of Quinolactacin A

Quinolactacins are a family of fungal alkaloids that feature a unique quinolone-γ-lactam hybrid structure.[1] Quinolactacin A, in particular, has garnered significant interest due to its inhibitory activity against tumor necrosis factor (TNF) production, making it a promising scaffold for the development of novel anti-inflammatory agents.[2] The total synthesis of Quinolactacin A, however, presents several challenges, including the stereoselective construction of its core β-carboline structure and the subsequent oxidative formation of the quinolone moiety. This guide will address these critical steps to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for constructing the core of Quinolactacin A?

A1: The most prevalent and effective strategy involves a two-stage process: first, an asymmetric Pictet-Spengler reaction to form the chiral tetrahydro-β-carboline intermediate, followed by a Winterfeldt oxidation to construct the quinolone skeleton.[3][4] This approach allows for good control over the stereochemistry of the molecule.

Q2: I am struggling with low diastereoselectivity in the Pictet-Spengler reaction. What are the key factors to consider?

A2: Achieving high diastereoselectivity is crucial. The choice of chiral auxiliary or catalyst is paramount. For instance, using N,N-phthaloyl-protected t-leucine chlorides as a chiral auxiliary has been shown to effectively control the stereochemistry.[3] Alternatively, employing chiral phosphoric acids as catalysts in an asymmetric Pictet-Spengler reaction can also yield high enantiomeric excesses.[2] Solvent and temperature are also critical parameters to optimize.

Q3: My Winterfeldt oxidation step is giving low yields or a complex mixture of byproducts. What could be the issue?

A3: The Winterfeldt oxidation, which converts the tetrahydro-β-carboline to the desired quinolone, is sensitive to reaction conditions. Common issues include incomplete reaction or over-oxidation. The choice of base and solvent is critical. A combination of a strong base like sodium hydroxide in an aprotic polar solvent such as DMF under an air or oxygen atmosphere is a good starting point.[5] The presence of an electron-withdrawing group on the nitrogen of the piperidine ring is often necessary for the reaction to proceed efficiently.[5]

Q4: How can I effectively separate the diastereomers of the tetrahydro-β-carboline intermediate?

A4: Diastereomers have different physical properties and can typically be separated by standard column chromatography on silica gel.[3][4] For more challenging separations, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[6][7] Recrystallization is another powerful technique that can sometimes provide diastereomerically pure material.[3]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of Quinolactacin A.

Problem 1: Low Yield in the Pictet-Spengler Reaction
Potential Cause Troubleshooting & Optimization Scientific Rationale
Inefficient Iminium Ion Formation Use freshly distilled aldehyde. Ensure anhydrous reaction conditions. Consider using a Lewis acid catalyst (e.g., Ti(OiPr)₄) to promote imine formation.The Pictet-Spengler reaction proceeds via an electrophilic iminium ion intermediate. Water can hydrolyze the iminium ion, and impurities in the aldehyde can lead to side reactions. Lewis acids can activate the carbonyl group of the aldehyde, facilitating nucleophilic attack by the tryptamine derivative.[8]
Low Reactivity of the Indole Nucleophile If the tryptamine derivative has electron-withdrawing substituents, consider using a stronger acid catalyst or higher reaction temperatures to promote cyclization.The cyclization step is an intramolecular electrophilic aromatic substitution. Electron-withdrawing groups on the indole ring decrease its nucleophilicity, slowing down the reaction.
Poor Diastereoselectivity Screen different chiral auxiliaries or catalysts. Optimize the solvent and reaction temperature. Lowering the temperature often improves selectivity.The transition state geometry, which dictates the stereochemical outcome, is influenced by the steric and electronic properties of the chiral director, as well as solvent polarity and temperature.
Side Reactions Monitor the reaction closely by TLC to avoid the formation of over-cyclized or rearranged products. In some cases, slow addition of the aldehyde can minimize side reactions.Prolonged reaction times or harsh conditions can lead to undesired side products.
Problem 2: Inefficient Winterfeldt Oxidation
Potential Cause Troubleshooting & Optimization Scientific Rationale
Incomplete Reaction Ensure a sufficiently strong base is used (e.g., NaOH, NaH, t-BuOK). Optimize the base stoichiometry; typically 2-3 equivalents are required.[1] Ensure an adequate supply of oxygen (e.g., bubbling air or using an O₂ balloon).The reaction is believed to proceed via deprotonation of the indole nitrogen, followed by oxidation. A weak base may not be sufficient to deprotonate the substrate effectively. Oxygen is the terminal oxidant in this reaction.[5]
Formation of Byproducts Screen different solvents. While DMF is common, DMSO can also be effective.[1] Avoid protic solvents like methanol, which can inhibit the reaction.[1] Monitor the reaction progress to avoid over-oxidation.The solvent can influence the solubility of intermediates and the reactivity of the base. Protic solvents can protonate anionic intermediates, quenching the desired reaction pathway.
Substrate Incompatibility Ensure an electron-withdrawing group (e.g., Boc, Cbz) is present on the piperidine nitrogen of the tetrahydro-β-carboline.The presence of an electron-withdrawing group is often crucial for the reaction to proceed, likely by facilitating the initial deprotonation and stabilizing intermediates.[5]

Experimental Protocols

Protocol 1: Asymmetric Pictet-Spengler Reaction (Chiral Auxiliary Approach)

This protocol is adapted from the synthesis of a Quinolactacin-H intermediate.[3]

  • Imine Formation: To a solution of the tryptamine derivative (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add the desired aldehyde (1.2 eq) and magnesium sulfate (MgSO₄) as a drying agent. Stir the mixture for 2-4 hours until imine formation is complete (monitored by TLC).

  • Cyclization: Cool the reaction mixture to the desired temperature (e.g., -78 °C). Add the chiral auxiliary, such as a solution of N,N-phthaloyl-protected t-leucine chloride (1.2 eq) in DCM, dropwise.

  • Reaction Monitoring and Work-up: Stir the reaction at the low temperature for several hours, monitoring its progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the diastereomers.

Protocol 2: Winterfeldt Oxidation

This protocol is a general procedure based on optimized conditions for the oxidation of tetrahydro-γ-carbolines.[1][5]

  • Reaction Setup: To a solution of the N-protected tetrahydro-β-carboline intermediate (1.0 eq) in anhydrous DMF at room temperature, add powdered sodium hydroxide (2.0-3.0 eq).

  • Oxidation: Stir the reaction mixture vigorously under an atmosphere of air (or an oxygen balloon) for 2-5 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired quinolone.

Data Presentation

Table 1: Optimization of Winterfeldt Oxidation of a Model Tetrahydro-γ-carboline

Adapted from Molecules 2012, 17, 1177-1188.[1]

EntryBaseEquivalents of BaseSolventTime (h)Yield (%)
1NaH3.0DMF494
2t-BuOK3.0DMF495
3MeONa3.0DMF493
4NaOH3.0DMF594
5K₂CO₃3.0DMF240
6NaOH2.0DMSO592
7NaOH2.0THF2035
8NaOH2.0MeOH50

Insight: This data clearly demonstrates that strong bases like NaH, t-BuOK, and NaOH are highly effective in promoting the Winterfeldt oxidation in DMF, leading to excellent yields. Weaker bases like K₂CO₃ are ineffective. The choice of solvent is also critical, with DMF and DMSO being superior to THF and MeOH.

Visualization of Key Processes

Synthetic Workflow for Quinolactacin A

Quinolactacin A Synthesis Workflow cluster_0 Stage 1: Tetrahydro-β-carboline Formation cluster_1 Stage 2: Quinolone Formation Tryptamine Tryptamine Derivative PictetSpengler Asymmetric Pictet-Spengler Reaction Tryptamine->PictetSpengler Aldehyde Aldehyde Aldehyde->PictetSpengler THBC Tetrahydro-β-carboline (Diastereomeric Mixture) PictetSpengler->THBC Purification Chromatographic Separation THBC->Purification PureTHBC Diastereomerically Pure Tetrahydro-β-carboline Purification->PureTHBC Winterfeldt Winterfeldt Oxidation PureTHBC->Winterfeldt QuinolactacinA Quinolactacin A Winterfeldt->QuinolactacinA

Caption: A simplified workflow for the total synthesis of Quinolactacin A.

Mechanistic Rationale for the Pictet-Spengler Reaction

Pictet-Spengler Mechanism Tryptamine Tryptamine Imine Imine Tryptamine->Imine + Aldehyde - H₂O Aldehyde Aldehyde Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H⁺ Cyclized Spiroindolenine Intermediate Iminium->Cyclized Intramolecular Electrophilic Attack THBC Tetrahydro-β-carboline Cyclized->THBC Rearomatization

Caption: Key steps in the acid-catalyzed Pictet-Spengler reaction.

References

  • Zhu, J., Lu, Y., Chen, J., Chen, J., Zhang, H., Bao, X., Ye, X., & Wang, H. (2020). Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities. RSC Advances, 10(45), 26953–26958. Available at: [Link]

  • Zhu, J., Lu, Y., Chen, J., Chen, J., Zhang, H., Bao, X., Ye, X., & Wang, H. (2020). Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities. PubMed Central. Available at: [Link]

  • Liu, Y., Zhang, H., & Chen, J. (2012). Mild and Efficient Winterfeldt Oxidation of 1,2,3,4-Tetrahydro-γ-carbolines for the Synthesis of Dihydropyrrolo[3,2-b]quinolones. Molecules, 17(1), 1177–1188. Available at: [Link]

  • Wang, J., & Welch, C. J. (2012). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Chirality, 24(9), 758–766.
  • Ahmad Zahir, A., et al. (2022). SYNTHETIC APPROACHES TOWARDS QUINOLACTACIN DERIVATIVES VIA DIELS-ALDER, ACYL MIGRATION AND MULTICOMPONENT REACTIONS. Malaysian Journal of Analytical Sciences, 26(4), 758-768.
  • Kakinuma, N., et al. (2001). Biosynthesis of quinolactacin A, a TNF production inhibitor. The Journal of Antibiotics, 54(12), 1034-1038.
  • Kakinuma, N., et al. (2000). Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties. The Journal of Antibiotics, 53(11), 1247-1251.
  • Zhang, L., et al. (2019). Cysteine Catalyzed Pictet-Spengler Reaction: a Convenient and Mild Method for Synthesis of Spiroindolones.
  • Gribble, G. W. (2010). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online.
  • ResearchGate. (n.d.). Total synthesis of (R)-quinolactacin-H. Reagents and conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Production of Bioactives Compounds: The Importance of Pictet-Spengler Reaction in the XXI Century. Retrieved from [Link]

  • A fresh perspective on Picket-Spengler reaction with α-ketoesters as a new carbonyl source. (2022).
  • Zhu, J., et al. (2020). Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities. SciSpace.
  • Rönner, B., et al. (2000). Formation of Tetrahydro-Beta-Carbolines and Beta-Carbolines During the Reaction of L-tryptophan With D-glucose. Journal of Agricultural and Food Chemistry, 48(6), 2111-2116.
  • Belgaied, J. E., & Guermouche, M. H. (2006). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Asian Journal of Chemistry, 18(4), 2631.
  • Kumar, A., et al. (2018). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Molecules, 23(11), 2789.
  • Scharf, M. J., & List, B. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids. Journal of the American Chemical Society, 144(34), 15451–15456.
  • Kumar, S., et al. (2023). Diastereoselective Synthesis of Carbohydrate Conjugates: Pyrano[3,2-c]quinolones. Synthesis, 56(08), 1157-1166.
  • Tang, Y., & Houk, K. N. (2017). Oxidative Cyclization in Natural Product Biosynthesis. Chemical Reviews, 117(8), 5546–5571.
  • ResearchGate. (n.d.). How can we separate diastereomers of larger organic moiety?. Retrieved from [Link]

  • Nabeya, H., et al. (2011). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. International Journal of Molecular Sciences, 12(12), 8521–8548.
  • Liu, Y., Zhang, H., & Chen, J. (2012). Mild and efficient Winterfeldt oxidation of 1,2,3,4-tetrahydro-γ-carbolines for the synthesis of dihydropyrrolo[3,2-b]quinolones. PubMed.
  • Pischetsrieder, M., et al. (2001). Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry, 49(1), 389-395.
  • Herraiz, T., & Galisteo, J. (2022). Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry, 70(29), 9140–9150.
  • ResearchGate. (n.d.). Witkop‐Winterfeldt oxidation. Retrieved from [Link]

  • Bedel, O., & Bodio, E. (2024). Stereoselective strategies to access spirotetronate natural products. Comptes Rendus. Chimie, 27(S1), 1-28.
  • Scharf, M. J., & List, B. (2022). A Catalytic Asymmetric Pictet–Spengler Platform as a Biomimetic Diversification Strategy toward Naturally Occurring Alkaloids.
  • Zhu, J., et al. (2020). Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities. SciSpace.
  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically- - ark
  • Perspectives on metal-catalysed syntheses of carbolines (α/β/γ/δ): recent advances - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Scharf, M. J., & List, B. (2022).
  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. (2014).
  • ResearchGate. (n.d.). Total synthesis of (R)-quinolactacin-H. Reagents and conditions. Retrieved from [Link]

  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts - MDPI. (n.d.).
  • Herraiz, T. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases.
  • Lee, S., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
  • Ibogaine - Wikipedia. (n.d.).

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Optimization

Introduction: The Solubility Bottleneck in Quinolactacin A Screening

Technical Support Center: Quinolactacin A Solubility & Assay Optimization Subject: Overcoming Hydrophobicity in Quinolone Alkaloid Bioassays From: Dr. Aris Thorne, Senior Application Scientist To: Assay Development Team...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinolactacin A Solubility & Assay Optimization

Subject: Overcoming Hydrophobicity in Quinolone Alkaloid Bioassays From: Dr. Aris Thorne, Senior Application Scientist To: Assay Development Team

Quinolactacin A (C₁₆H₁₈N₂O₂) is a pyrroloquinoline alkaloid exhibiting significant potential in acetylcholinesterase (AChE) inhibition and TNF-alpha modulation. However, its moderate lipophilicity (Calculated LogP ~2.5) creates a frequent bottleneck: assay variability due to microprecipitation.

Many researchers observe "false negatives" or erratic IC50 values not because the compound is inactive, but because it has "crashed out" of the aqueous assay media upon dilution. This guide provides the technical protocols to stabilize Quinolactacin A in solution, ensuring your biological data reflects true pharmacology, not solubility artifacts.

Part 1: Initial Solvent Selection & Stock Preparation

Q1: What is the optimal solvent for creating a stable Master Stock solution?

Recommendation: Anhydrous Dimethyl Sulfoxide (DMSO).

Technical Rationale: Quinolactacin A possesses a rigid pyrroloquinoline core that resists dissolution in protic solvents like water or ethanol at high concentrations. DMSO is an aprotic, polar solvent that effectively disrupts the crystal lattice of the alkaloid.

  • Protocol: Prepare a 10 mM to 50 mM Master Stock in high-grade (>99.9%) sterile DMSO.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and promote hydrolysis or precipitation.

Q2: Why does my compound precipitate immediately when I dilute the stock into the assay buffer?

Diagnosis: You are experiencing "Solvent Shock" (Local Supersaturation).

When a droplet of 100% DMSO stock hits an aqueous buffer (like PBS or cell media), the DMSO diffuses away faster than the hydrophobic drug can disperse. This creates a transient, high-concentration boundary layer where the drug concentration exceeds its aqueous solubility limit, causing immediate nucleation and precipitation.

The Fix: Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "stepping stone" dilution method.

Table 1: Solvent Compatibility & Limits

SolventSolubility PowerBioassay Tolerance (Enzymatic)Bioassay Tolerance (Cellular)Recommendation
DMSO HighHigh (<5%)Low (<0.1 - 0.5%)Primary Stock
Ethanol ModerateModerate (<2%)Moderate (<1%)Secondary Diluent
PBS/Media Very LowN/AN/AFinal Assay Buffer

Part 2: Advanced Formulation Strategies (The "Invisible" Solution)

If simple DMSO dilution fails (visible turbidity or loss of potency), you must encapsulate the hydrophobic molecule.

Q3: Can Cyclodextrins improve Quinolactacin A solubility without affecting bioactivity?

Answer: Yes, specifically 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

Mechanism: Quinolactacin A fits into the hydrophobic cavity of the beta-cyclodextrin ring. The outer surface of the cyclodextrin is hydrophilic, allowing the complex to dissolve in water. Unlike surfactants (Tween/Triton), cyclodextrins rarely disrupt cell membranes or denature enzymes like AChE.

Protocol: Preparing a Cyclodextrin-Enhanced Stock

  • Prepare Vehicle: Dissolve HP-β-CD in your assay buffer (PBS or Media) to a concentration of 20% (w/v) . Filter sterilize (0.22 µm).

  • Prepare Compound: Dissolve Quinolactacin A in DMSO at 500x your final desired concentration.

  • Complexation: Slowly add the DMSO stock to the 20% HP-β-CD solution while vortexing vigorously.

    • Ratio: Ensure the final DMSO concentration in this mix is <5%.

    • Incubation: Shake at room temperature for 30 minutes to allow equilibrium complexation.

  • Final Dilution: Dilute this complex into your final assay wells. The cyclodextrin keeps the alkaloid soluble even as the DMSO is diluted out.

Q4: Are there lipid-based options for macrophage (J774.1) assays?

Answer: Yes. For cell-based assays where membrane permeability is critical, Liposomal incorporation can be superior.

  • Method: Use a commercially available DOTAP or DOPC lipid formulation kit.

  • Why: Macrophages actively phagocytose lipid particles, potentially increasing the intracellular delivery of Quinolactacin A for TNF-alpha inhibition studies.

Part 3: Assay-Specific Optimization & Troubleshooting

Workflow Visualization: Decision Tree for Formulation

G Start Start: Quinolactacin A Bioassay AssayType Identify Assay Type Start->AssayType Enzymatic Enzymatic (e.g., AChE) AssayType->Enzymatic Cellular Cellular (e.g., J774.1) AssayType->Cellular DMSO_Check Can assay tolerate 1-2% DMSO? Enzymatic->DMSO_Check Toxicity_Check Is DMSO toxic >0.1%? Cellular->Toxicity_Check Simple_Dilution Method A: Simple DMSO Dilution (Use Intermediate Step) DMSO_Check->Simple_Dilution Yes Cyclodextrin Method B: HP-beta-Cyclodextrin Inclusion Complex DMSO_Check->Cyclodextrin No (Enzyme sensitive) Toxicity_Check->Simple_Dilution No (Robust cells) Toxicity_Check->Cyclodextrin Yes (Sensitive) Liposome Method C: Liposomal Formulation Toxicity_Check->Liposome Yes (Need high uptake)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on biological assay constraints.

Q5: How do I validate that my results are due to inhibition and not precipitation?

The "Centrifuge Test" (Self-Validation Protocol):

Before running your expensive 96-well plate assay, perform this quality control step:

  • Prepare a "mock" assay tube with the highest concentration of Quinolactacin A you intend to test (e.g., 100 µM) in the final assay buffer.

  • Incubate for 1 hour (or the duration of your assay).

  • Centrifuge at 10,000 x g for 10 minutes .

  • Carefully sample the supernatant and measure the absorbance/fluorescence (if the compound is fluorescent) or analyze via HPLC.

  • Pass Criteria: If the concentration in the supernatant matches your theoretical input, the compound is soluble. If it is significantly lower, precipitation occurred, and your IC50 data will be invalid.

Part 4: References & Citations

  • Kakinuma, N., et al. (2000).[1][2] "Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp.[1][2] EPF-6. I. Taxonomy, production, isolation and biological properties."[2] The Journal of Antibiotics.

  • PubChem. (n.d.).[3] "Quinolactacin A Compound Summary." National Library of Medicine.[3]

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. (General reference for HP-β-CD protocol).

  • Sigma-Aldrich. (n.d.). "Acetylcholinesterase Inhibitor Screening Kit Technical Bulletin." (Grounding for DMSO tolerance in AChE assays).

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

Sources

Troubleshooting

Technical Support Center: Overcoming Low Yield in Quinolactacin A Fermentation

Executive Summary & Biosynthetic Logic The Challenge: Quinolactacin A (an acetylcholinesterase and TNF- inhibitor) is a pyrroloquinoline alkaloid produced by Penicillium citrinum and related species. Wild-type strains of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biosynthetic Logic

The Challenge: Quinolactacin A (an acetylcholinesterase and TNF-


 inhibitor) is a pyrroloquinoline alkaloid produced by Penicillium citrinum and related species. Wild-type strains often exhibit low titers (<10 mg/L in unoptimized liquid broth) due to tight regulation of the Non-Ribosomal Peptide Synthetase (NRPS) pathway and precursor limitation.

The Solution: High-yield production requires a biphasic approach:

  • Biosynthetic Debottlenecking: Increasing the intracellular pool of the two distinct precursors: L-Kynurenine (derived from L-Tryptophan) and L-Isoleucine .

  • Morphological Control: In submerged fermentation (SmF), inducing small, compact pellets rather than filamentous mycelial clumps is critical for oxygen transfer and secondary metabolite production.

Biosynthetic Pathway & Critical Control Points[1]

The following diagram illustrates the convergence of the tryptophan and isoleucine pathways. Note the critical "Feeding Points" where supplementation can bypass metabolic regulation.

Quinolactacin_Biosynthesis cluster_trp Indole Pathway (Precursor A) cluster_ile Branched-Chain Pathway (Precursor B) cluster_nrps NRPS Assembly Line Trp L-Tryptophan (Primary Feed Target) Kyn L-Kynurenine Trp->Kyn IDO/TDO Enzymes BKA N-methyl-2-aminobenzoylacetate (Beta-Keto Acid) Kyn->BKA Methylation & Oxidative Decarboxylation Condensation Dieckmann Condensation (NRPS Enzyme Complex) BKA->Condensation Ile L-Isoleucine (Secondary Feed Target) Ile->Condensation QuinA Quinolactacin A (Target Product) Condensation->QuinA Cyclization FeedTrp Feed: 0.1% (w/v) FeedTrp->Trp FeedIle Feed: 0.2% (w/v) FeedIle->Ile

Figure 1: Biosynthetic pathway of Quinolactacin A showing the convergence of Tryptophan-derived and Isoleucine-derived precursors. Direct feeding of these amino acids bypasses metabolic rate-limiting steps.

Troubleshooting Guide: Optimization Protocols

Scenario A: "I am getting negligible yields (<5 mg/L) in liquid culture."

Root Cause: Submerged fermentation (SmF) often leads to excessive filamentous growth, resulting in high viscosity and poor dissolved oxygen (DO) transfer. Penicillium species produce secondary metabolites more efficiently when they form pellets .

Protocol 1: Morphology Engineering in SmF

ParameterOptimized ConditionMechanism of Action
Inoculum Size

spores/mL
High spore density encourages pellet formation over clumping.
Agitation 180–200 RPMHigher shear stress prevents large mycelial mats from forming.
Medium Viscosity Add 0.1% Agar or CMCSlightly increased viscosity promotes compact pellet stability.
Carbon Source Sucrose (30 g/L)Sucrose promotes secondary metabolism better than glucose in Penicillium.

Step-by-Step:

  • Seed Culture: Inoculate 100 mL Potato Dextrose Broth (PDB) with spores. Incubate 48h at 25°C, 180 RPM.

  • Production Media: Transfer 5% (v/v) seed to Modified Czapek-Dox medium supplemented with 0.5% Yeast Extract .

  • Observation: Check morphology at 48h. If "pulpy" (filamentous), increase RPM. If pellets are >2mm, decrease RPM. Target: 1mm smooth pellets.

Scenario B: "My yield is stable but low. How do I boost it?"

Root Cause: Precursor limitation. The fungal machinery prioritizes primary metabolism (growth) over secondary metabolism (alkaloid production).

Protocol 2: Dual-Precursor Feeding Strategy

Evidence suggests that Quinolactacin A biosynthesis is limited by the availability of L-Isoleucine and the L-Tryptophan derivative Kynurenine.

Feeding Regimen:

  • Timing: Do not add precursors at inoculation (Day 0). This inhibits growth.[1] Add them at the onset of the Stationary Phase (typically Day 3 or 4).

  • Dosage:

    • L-Tryptophan: 1.0 g/L (final concentration).

    • L-Isoleucine: 2.0 g/L (final concentration).

  • Method: Dissolve amino acids in water, filter sterilize (0.22

    
    m), and feed aseptically.
    

Expert Insight: Feeding L-Isoleucine has been shown to increase yields of related polyketide-amino acid hybrids (like mycophenolic acid) by over 30% by pushing the flux through the branched-chain amino acid pathway [1].

Scenario C: "Liquid fermentation is failing. Is there an alternative?"

Root Cause: Some fungal secondary metabolites are strictly regulated by surface adhesion signals absent in liquid culture.

Protocol 3: Solid-State Fermentation (SSF) - The "Gold Standard"

SSF often yields 5–10x higher titers than liquid culture for Penicillium alkaloids because it mimics the natural fungal habitat.

Substrate: Brown Rice Medium.

Procedure:

  • Preparation: Mix 100g Brown Rice with 100mL distilled water in a 1L flask.

  • Sterilization: Autoclave at 121°C for 20 mins.

  • Inoculation: Add 10 mL of spore suspension (

    
     spores/mL).
    
  • Incubation: Static incubation at 25°C for 14–21 days . (Note: The longer duration is required for SSF).

  • Extraction:

    • Add 300 mL Ethyl Acetate (EtOAc) directly to the flask.

    • Macerate/shake overnight.

    • Filter and evaporate solvent.

Frequently Asked Questions (Technical)

Q: I see multiple peaks in my HPLC trace. Which one is Quinolactacin A? A: Quinolactacin A often co-purifies with its isomers, Quinolactacin B and C.

  • Quinolactacin A: The S-isomer (biologically active).

  • Differentiation: Use a C18 Reverse Phase column. Quinolactacin A typically elutes after Quinolactacin B due to slight hydrophobicity differences. Confirm with UV absorption at

    
     225, 253, and 300 nm.
    

Q: Why use Sucrose instead of Glucose? A: Glucose often causes Carbon Catabolite Repression (CCR) , where the presence of rapidly digestible sugar inhibits the expression of secondary metabolite gene clusters (like the qla cluster). Sucrose is metabolized more slowly, alleviating this repression.

Q: What is the expected yield? A:

  • Unoptimized Liquid: < 5 mg/L.

  • Optimized Liquid (with feeding): 20–50 mg/L.

  • Solid State (Brown Rice): 60–100 mg/L [2].

References

  • Optimization of Liquid Fermentation for Fungal Metabolites. (2012). World Applied Sciences Journal.

  • Quinolactacin Biosynthesis and Gene Cluster. (2020). Angewandte Chemie International Edition.

  • Quinolactacins A, B and C: Novel Quinolone Compounds. (2000). The Journal of Antibiotics.

  • Total Synthesis and Biological Activities of Quinolactacin H. (2020). RSC Advances.

Sources

Optimization

Enhancing the Potency of Quinolactacin A: A Technical Guide to Structural Modification

This technical support center provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to enhancing the potency of Quinolactacin A through structural modification. This docu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, medicinal chemists, and drug development professionals with a comprehensive guide to enhancing the potency of Quinolactacin A through structural modification. This document offers troubleshooting advice for common synthetic challenges, answers to frequently asked questions, detailed experimental protocols, and insights into the structure-activity relationships that govern the biological activity of this promising natural product.

Introduction to Quinolactacin A

Quinolactacin A is a fungal alkaloid characterized by a unique quinolone-γ-lactam hybrid scaffold.[] Isolated primarily from Penicillium species, it has garnered significant attention for its diverse biological activities, including anti-bacterial, anti-cancer, and anti-proliferative effects.[2] Notably, Quinolactacin A has been identified as an inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production, a key cytokine implicated in inflammatory diseases.[3][4] This guide focuses on the strategic structural modification of Quinolactacin A to amplify its therapeutic potential.

Troubleshooting Guide: Navigating Synthetic Challenges

The synthesis of Quinolactacin A analogs, while achievable, presents several challenges. This section addresses common issues in a question-and-answer format to guide researchers through potential experimental hurdles.

Q1: My Pictet-Spengler reaction to form the β-carboline intermediate is low-yielding. What are the likely causes and how can I optimize it?

A1: The Pictet-Spengler reaction is a cornerstone of Quinolactacin A synthesis, forming the core tetrahydro-β-carboline structure.[5] Low yields in this step can often be attributed to several factors:

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate.[6] Inefficient formation of this electrophile can stall the reaction. Ensure your aldehyde or ketone reactant is of high purity and that the reaction conditions (typically acidic) are optimal for imine formation and subsequent protonation.

  • Reaction Conditions: While traditionally conducted with heating in a protic acid, milder conditions can sometimes afford better yields, especially with sensitive substrates.[6] Experiment with a range of Brønsted or Lewis acids and solvents. For instance, reactions in aprotic media have been reported to give superior yields.[6]

  • Substrate Reactivity: The electronic nature of the tryptamine derivative can influence the ease of cyclization. Electron-donating groups on the indole ring can enhance reactivity.[7] If you are using a tryptamine with electron-withdrawing groups, you may need to employ stronger acidic conditions or higher temperatures.

  • Side Reactions: Over-acidic conditions can lead to side reactions. Monitor your reaction closely by TLC or LC-MS to identify the formation of byproducts. A common side reaction is the formation of N-acylated tryptamine if an acylating agent is present.[8]

Q2: I am struggling with the diastereoselectivity of the Pictet-Spengler reaction. How can I control the stereochemistry of the newly formed chiral center?

A2: Controlling diastereoselectivity is crucial for obtaining the desired stereoisomer of your Quinolactacin A analog. Here are some strategies:

  • Chiral Auxiliaries: The use of a chiral auxiliary, such as N,N-phthaloyl-protected t-leucine chlorides, can effectively control the stereochemical outcome of the Pictet-Spengler reaction.[5]

  • Chiral Catalysts: Chiral Brønsted acids or thiourea-based catalysts have been successfully employed to achieve high enantioselectivity in Pictet-Spengler reactions.[5][9]

  • Substrate Control: The inherent chirality of your starting materials can influence the diastereoselectivity of the cyclization.

Q3: The Winterfeldt oxidation to form the quinolone moiety is not proceeding as expected. What are some common pitfalls?

A3: The Winterfeldt oxidation is a key step in constructing the quinolone ring system from the β-carboline intermediate.[10] Common issues include:

  • Incomplete Oxidation: This can be due to insufficient oxidant or suboptimal reaction conditions. The reaction is typically carried out in the presence of a base (like NaOH or KOt-Bu) and an oxygen source (air or pure O2) in a solvent like DMF.[11][12] Ensure adequate aeration and sufficient reaction time.

  • Over-oxidation: In some cases, over-oxidation can lead to undesired byproducts. Careful monitoring of the reaction progress is essential.

  • Substrate Deactivation: The presence of electron-withdrawing groups on the β-carboline can make the oxidation more difficult.[11]

Q4: I am having difficulty separating the diastereomers of my final Quinolactacin A analog. What purification strategies do you recommend?

A4: The separation of diastereomers can be challenging but is achievable with the right techniques. Since diastereomers have different physical properties, they can be separated by standard chromatographic methods.[13]

  • Flash Column Chromatography: This is the most common method for separating diastereomers.[13] Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve optimal separation on a silica gel column.

  • Reversed-Phase Chromatography: If separation on silica gel is difficult, reversed-phase chromatography (e.g., using a C18 column) can be an effective alternative.[12]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain highly pure compounds, preparative HPLC is a powerful tool.

  • Crystallization: In some cases, fractional crystallization can be used to separate diastereomers.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the structural modification of Quinolactacin A.

Q1: What are the key structural features of Quinolactacin A that are important for its biological activity?

A1: The quinolone-γ-lactam scaffold is the core pharmacophore of Quinolactacin A.[] Structure-activity relationship (SAR) studies on the broader class of quinolones suggest that modifications at various positions can significantly impact potency and spectrum of activity. For instance, substitutions on the quinolone ring and the γ-lactam ring can modulate biological activity.[7]

Q2: What are some promising strategies for modifying the Quinolactacin A structure to enhance its potency?

A2: Several strategies can be employed:

  • Modification of the Quinolone Ring: Introducing substituents such as halogens, alkyl groups, or methoxy groups onto the quinolone ring can alter the electronic and steric properties of the molecule, potentially leading to improved interactions with its biological target.

  • Alteration of the γ-Lactam Ring: The γ-lactam ring offers another site for modification. Altering the substituents on this ring can impact the overall conformation and polarity of the molecule.

  • Side Chain Modification: The side chain attached to the γ-lactam ring can be varied to explore its impact on potency and selectivity.

Q3: What biological assays are most relevant for evaluating the potency of new Quinolactacin A analogs?

A3: The choice of assay depends on the desired therapeutic application. Given Quinolactacin A's known activities, the following assays are highly relevant:

  • TNF-α Inhibition Assay: To assess the anti-inflammatory potential, measure the inhibition of TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages or other relevant cell lines.[3]

  • Antiproliferative Assays: A panel of cancer cell lines can be used to evaluate the anti-cancer activity of the analogs.

  • Antibacterial Assays: The antibacterial potency can be determined by measuring the minimum inhibitory concentration (MIC) against a range of bacterial strains.

Data Presentation: Structure-Activity Relationship of Quinolactacin Analogs

The following table summarizes the reported biological activities of Quinolactacin H, an analog of Quinolactacin A, providing a preliminary insight into the structure-activity relationship.

CompoundTarget/ActivityIC50 (µM)Reference
(S)-Quinolactacin-HPseudomonas aeruginosa PAO1 biofilm inhibition16.7[]
(R)-Quinolactacin-HPseudomonas aeruginosa PAO1 biofilm inhibition24.5[]

This table is intended as a starting point. Researchers are encouraged to generate more extensive SAR data by synthesizing and testing a wider range of analogs against various biological targets.

Experimental Protocols & Workflows

This section provides a generalized experimental workflow for the synthesis of Quinolactacin A analogs, focusing on the key chemical transformations.

Workflow for the Synthesis of Quinolactacin A Analogs

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Winterfeldt Oxidation cluster_2 Step 3: Purification cluster_3 Step 4: Biological Evaluation Tryptamine Tryptamine Derivative PictetSpengler Pictet-Spengler Reaction (Acid Catalyst) Tryptamine->PictetSpengler Aldehyde Aldehyde/Ketone Aldehyde->PictetSpengler Carboline Tetrahydro-β-carboline Intermediate PictetSpengler->Carboline Winterfeldt Winterfeldt Oxidation (Base, O2) Carboline->Winterfeldt Quinolone Quinolone-γ-lactam Scaffold Winterfeldt->Quinolone Purification Chromatographic Purification (e.g., Flash Chromatography) Quinolone->Purification Analog Pure Quinolactacin A Analog Purification->Analog Bioassay Biological Assays (e.g., TNF-α Inhibition) Analog->Bioassay Data Potency Data (e.g., IC50) Bioassay->Data

Caption: A generalized workflow for the synthesis and evaluation of Quinolactacin A analogs.

Key Mechanistic Insight: The TNF-α Signaling Pathway

Quinolactacin A's anti-inflammatory effects are attributed to its ability to inhibit the production of TNF-α. The following diagram illustrates a simplified representation of the TNF-α signaling pathway, highlighting potential points of intervention for Quinolactacin A and its analogs.

TNF_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 recruits IKK IKK Complex TRAF6->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to TNF_mRNA TNF-α mRNA Nucleus->TNF_mRNA induces transcription TNF_protein TNF-α Protein (Pro-inflammatory Cytokine) TNF_mRNA->TNF_protein translates to QuinolactacinA Quinolactacin A (Potential Inhibitor) QuinolactacinA->IKK may inhibit QuinolactacinA->NFkB may inhibit translocation

Caption: A simplified diagram of the LPS-induced TNF-α signaling pathway and potential points of inhibition by Quinolactacin A.

Conclusion

The structural modification of Quinolactacin A presents a promising avenue for the development of novel therapeutics with enhanced potency and selectivity. By understanding the key synthetic challenges and the underlying structure-activity relationships, researchers can rationally design and synthesize new analogs with improved pharmacological profiles. This technical guide provides a foundational framework to support these endeavors, offering practical advice and theoretical insights to accelerate the journey from lead compound to clinical candidate.

References

  • Zhu, J., Lu, Y., Chen, J., Chen, J., Zhang, H., Bao, X., ... & Wang, H. (2020). Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities. RSC advances, 10(41), 24453-24457.
  • Dalpozzo, R., & Cerra, M. (2016).
  • Ganesan, A. (2003). Recent advances in the synthesis and medicinal applications of quinolones. Current medicinal chemistry, 10(18), 1789-1804.
  • Kakinuma, N., Iwai, H., Takahashi, S., Hamano, K., Yanagisawa, T., Nagai, K., ... & Nakagawa, A. (2000). Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties. The Journal of antibiotics, 53(11), 1247-1251.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706.
  • Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842.
  • Wang, X., Li, T., & Zhang, H. (2018). Mild and Efficient Winterfeldt Oxidation of 1, 2, 3, 4-Tetrahydro-γ-carbolines for the Synthesis of Dihydropyrrolo [3, 2-b] quinolones. Molecules, 23(11), 2933.
  • Krasavin, M. (2017). N-Acylation/Pictet–Spengler Reaction/Intramolecular [4+ 2] Cycloaddition/Aromatization in the Synthesis of β-Carboline Alkaloid Analogues. The Journal of Organic Chemistry, 82(19), 10489-10497.
  • Pungot, N. H., Rahman, S. W. A. A., Syafawi, N. I., Ariff, P. N. A. M., & Saaidin, A. S. (2023). Recent Advances in the Synthesis and Biological Activities of Quinolactacin and Its Derivatives: A Comprehensive Review. Current Organic Synthesis, 20(8), 984-1002.
  • Wikipedia contributors. (2023, December 14). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]

  • Sasaki, T., Takahashi, S., Uchida, K., Funayama, S., Kainosho, M., & Nakagawa, A. (2006). Biosynthesis of quinolactacin A, a TNF production inhibitor. The Journal of antibiotics, 59(7), 418-427.
  • Wang, M., Wu, D., Zhang, L., & Li, H. (2013). Separation and Purification of Quinolone Alkaloids from the Chinese Herbal Medicine Evodia rutaecarpa (Juss.) Benth by High Performance Counter-Current Chromatography.
  • Santilli, F., & Ruggieri, P. (2020). Identification of potential TNF-α inhibitors: from in silico to in vitro studies. Scientific reports, 10(1), 20993.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Dombrády, Z., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-4.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
  • Wang, X., & Porco Jr, J. A. (2013). Methylene Blue-Catalyzed Oxidative Cleavage of N-Carbonylated Indoles.
  • Rodriguez-Garcia, C., & Gotor-Fernandez, V. (2016). The Witkop-Winterfeldt-Oxidation of Indoles. Current Organic Chemistry, 20(1), 2-15.
  • Taylor, R. J. (2002). The Pictet-Spengler reaction. Organic reactions, 1-13.
  • Lu, S. F., Tian, P., & Li, J. (2022). Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin. Frontiers in Fungal Biology, 3, 1042603.
  • Brindaban, C. S. (2001). Alkaloids: Isolation and purification.
  • Ranjan, R. (n.d.). Heterocyclic Compounds. Dr. Shyama Prasad Mukherjee University.
  • Kanehisa Laboratories. (2025, December 17). KEGG PATHWAY Database. Retrieved from [Link]

  • Raheem, M. A., & Jacobsen, E. N. (2009). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Organic letters, 11(24), 5626-5629.
  • Winterfeldt, E. (1971). The Witkop-Winterfeldt-Oxidation of Indoles. Angewandte Chemie International Edition in English, 10(7), 423-434.
  • Al-Harrasi, A., Hussain, J., Ahmed, M., & Rehman, N. U. (2017).
  • Ye, Z., Liu, X., Liu, Y., & Zhang, Y. (2021). Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. Molecules, 26(11), 3295.

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Reference Data & Comparative Studies

Validation

Quinolactacin A: Mechanism of Action &amp; Comparative Profile in TNF-α Inhibition

Executive Summary Quinolactacin A is a fungal alkaloid (quinolone-γ-lactam scaffold) originally isolated from Penicillium species.[1][2][3][4] While widely recognized for its acetylcholinesterase (AChE) inhibitory activi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinolactacin A is a fungal alkaloid (quinolone-γ-lactam scaffold) originally isolated from Penicillium species.[1][2][3][4] While widely recognized for its acetylcholinesterase (AChE) inhibitory activity in Alzheimer's research, it possesses a distinct and potent immunomodulatory profile as a TNF-α production inhibitor .

Unlike monoclonal antibodies (e.g., Adalimumab) that neutralize soluble TNF-α extracellularly, Quinolactacin A acts intracellularly to suppress the biosynthesis of the cytokine in response to inflammatory stimuli (e.g., Lipopolysaccharide/LPS). This guide analyzes its mechanism, compares it against standard-of-care alternatives, and provides validated protocols for experimental assessment.

Mechanism of Action: Upstream Interference

The therapeutic value of Quinolactacin A lies in its ability to intercept the inflammatory cascade before the cytokine is secreted.

The Signaling Pathway

In macrophages, TNF-α production is triggered by the binding of LPS to Toll-like Receptor 4 (TLR4) .[5] This initiates a phosphorylation cascade involving MyD88 , MAPK (p38, JNK) , and the transcription factor NF-κB .

  • Quinolactacin A Action: Experimental data indicates that Quinolactacin A inhibits the production phase. By suppressing the cellular response to LPS, it likely interferes with the transcriptional regulation or translational efficiency of TNF-α mRNA, similar to the mechanism of thalidomide-class small molecules, rather than sterically hindering the TNF receptor interface.

Visualization of Signaling Interference

The following diagram contrasts the intracellular mechanism of Quinolactacin A with the extracellular mechanism of biologics.

TNF_Pathway cluster_cell Macrophage Intracellular Space node_signal LPS (Stimulus) node_receptor TLR4 Receptor (Macrophage Surface) node_signal->node_receptor Activates node_pathway Signaling Cascade (MyD88 / MAPK / NF-κB) node_receptor->node_pathway Phosphorylation node_nucleus Nucleus (TNF Gene Transcription) node_pathway->node_nucleus Translocation node_mrna TNF-α mRNA node_nucleus->node_mrna Transcription node_protein TNF-α Protein (Intracellular) node_mrna->node_protein Translation node_secretion Secretion node_protein->node_secretion node_soluble Soluble TNF-α (Extracellular) node_secretion->node_soluble node_biologic Biologics (e.g., Adalimumab) node_biologic->node_soluble NEUTRALIZES (Direct Binding) node_quino Quinolactacin A (Small Molecule) node_quino->node_pathway INHIBITS (Production Suppression)

Figure 1: Mechanistic differentiation between Quinolactacin A (Intracellular Production Inhibition) and Biologics (Extracellular Neutralization).

Comparative Analysis: Quinolactacin A vs. Alternatives

This section objectively compares Quinolactacin A against established TNF-α inhibitors.[6]

Performance Matrix
FeatureQuinolactacin A Thalidomide Adalimumab (Humira)
Molecule Class Small Molecule (Alkaloid)Small Molecule (Synthetic)Biologic (Monoclonal Antibody)
Primary Mechanism Production Inhibition (Upstream)mRNA DestabilizationDirect Neutralization (Binder)
Target Location Intracellular (Cytoplasm/Nucleus)Intracellular (mRNA)Extracellular (Plasma)
Potency (IC50) Micromolar Range (µM)*~50 µg/mL (mRNA half-life reduction)Picomolar Range (pM)
Delivery Potential Oral BioavailabilityOralSubcutaneous Injection
Dual Activity Yes (AChE Inhibition )Yes (Angiogenesis Inhibition)No (Highly Specific)
Key Limitation "Dirty" profile (Off-target AChE effects)TeratogenicityImmunogenicity / Cost

*Note: Quinolactacin A potency is generally lower than biologics but offers the advantage of cell permeability and potential oral delivery.

Causality & Therapeutic Fit
  • Why choose Quinolactacin A? In research settings where upstream pathway modulation is required (e.g., studying LPS-induced stress), Quinolactacin A is a valuable probe. Its dual activity against AChE makes it a unique candidate for neuroinflammatory conditions (e.g., Alzheimer's) where both cholinergic deficit and TNF-mediated neurotoxicity are present.

  • Why avoid it? If the goal is pure, specific TNF-α removal without affecting other cytokines or neurotransmitters, monoclonal antibodies (Adalimumab) are superior due to their high specificity.

Experimental Validation Protocol

To validate the activity of Quinolactacin A, a cell-based assay using LPS-stimulated macrophages is the gold standard. This protocol ensures self-validation through positive and negative controls.

Protocol: LPS-Induced TNF-α Inhibition in RAW 264.7 Cells[6]

Objective: Quantify the reduction in secreted TNF-α protein levels upon Quinolactacin A treatment.

Materials:

  • Cell Line: RAW 264.7 (Murine Macrophages).[7]

  • Reagents: Quinolactacin A (dissolved in DMSO), LPS (Escherichia coli O111:B4), DMSO (Vehicle).

  • Assay: Mouse TNF-α ELISA Kit.

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed RAW 264.7 cells in 96-well plates at

      
       cells/well.
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Pre-Treatment (The Variable):

    • Replace media with fresh DMEM containing Quinolactacin A at graded concentrations (e.g., 1, 10, 50, 100 µM).

    • Control A (Negative): Media + DMSO (0.1%) only.

    • Control B (Positive): Dexamethasone (1 µM) or Thalidomide (known inhibitors).

    • Incubate for 1 hour prior to stimulation. Rationale: Allows the compound to permeate and interact with intracellular signaling machinery.

  • Stimulation:

    • Add LPS to all wells (except "Blank") to a final concentration of 1 µg/mL .

    • Incubate for 18–24 hours .

  • Analysis:

    • Collect cell-free supernatant.

    • Quantify TNF-α via ELISA.[8]

    • Optional: Perform MTT assay on the cell monolayer to ensure reduced TNF is not due to cell death (cytotoxicity check).

Experimental Workflow Diagram

Workflow step1 Step 1: Cell Seeding RAW 264.7 Macrophages (24h Incubation) step2 Step 2: Pre-Treatment Add Quinolactacin A (Wait 1 Hour) step1->step2 step3 Step 3: Stimulation Add LPS (1 µg/mL) (Incubate 18-24h) step2->step3 step4 Step 4: Harvest Collect Supernatant step3->step4 step5 Step 5: ELISA Measure TNF-α step4->step5 Primary Readout step6 Step 6: MTT Assay Check Cell Viability step4->step6 Validation Control

Figure 2: Validated workflow for assessing small molecule TNF-α production inhibition.

References

  • Kakinuma, N., et al. (2000). "Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp.[1][4] EPF-6. I. Taxonomy, production, isolation and biological properties."[1][2] The Journal of Antibiotics, 53(11), 1247-1251.[2]

  • Sasaki, T., et al. (2006). "Biosynthesis of quinolactacin A, a TNF production inhibitor." The Journal of Antibiotics, 59(7), 418-427.

  • Kim, W. G., et al. (2001). "Quinolactacins A1 and A2, new acetylcholinesterase inhibitors from Penicillium citrinum."[3] The Journal of Antibiotics, 54(10), 831-835.

  • Takahashi, S., et al. (2000). "Quinolactacins A, B and C: Novel Quinolone Compounds From Penicillium Sp.[1][4] EPF-6. II. Physico-chemical Properties and Structure Elucidation." The Journal of Antibiotics, 53(11), 1252-1256.[4]

  • Moreira, A. L., et al. (1993). "Thalidomide exerts its inhibitory action on tumor necrosis factor alpha by enhancing mRNA degradation." Journal of Experimental Medicine, 177(6), 1675-1680.

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Comparative

Comparative Profiling: Quinolactacin A vs. Established TNF Inhibitors

Executive Summary This guide provides a technical comparison between Quinolactacin A —a quinolone alkaloid derived from Penicillium citrinum—and established Tumor Necrosis Factor-alpha (TNF-α) inhibitors. While clinical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Quinolactacin A —a quinolone alkaloid derived from Penicillium citrinum—and established Tumor Necrosis Factor-alpha (TNF-α) inhibitors.

While clinical standards like Adalimumab (Humira) and Etanercept (Enbrel) operate via direct neutralization of secreted cytokines, Quinolactacin A represents a distinct class of production inhibitors . It acts upstream in the inflammatory cascade, preventing the biosynthesis of TNF-α rather than scavenging it post-secretion. This fundamental mechanistic divergence offers unique therapeutic opportunities, particularly regarding tissue penetration and oral bioavailability, but comes with trade-offs in potency and specificity.

Mechanistic Divergence: Production vs. Neutralization

The efficacy of TNF inhibitors is defined by their point of intervention in the inflammatory signaling pathway.

  • Biologics (Adalimumab/Infliximab): These are large (~150 kDa) monoclonal antibodies or fusion proteins. They function extracellularly by binding to soluble (sTNF) and transmembrane (tmTNF) forms of the cytokine, sterically hindering its interaction with TNFR1/TNFR2 receptors.

  • Small Molecule Production Inhibitors (Quinolactacin A/Thalidomide): These are low molecular weight compounds (<500 Da). They penetrate the cell membrane and interfere with the intracellular machinery—often the NF-κB pathway or mRNA stability—required to synthesize TNF-α in response to stimuli like Lipopolysaccharide (LPS).

Figure 1: Comparative Mechanism of Action

The following diagram illustrates the upstream intervention of Quinolactacin A versus the downstream neutralization by Biologics.

TNF_Pathway cluster_cell Macrophage Cytoplasm LPS LPS Stimulus TLR4 TLR4 Receptor (Macrophage Surface) LPS->TLR4 Signaling Intracellular Signaling (MAPK / NF-kB) TLR4->Signaling Nucleus Nucleus: TNF Gene Transcription Signaling->Nucleus mRNA TNF mRNA Nucleus->mRNA Protein TNF Protein Synthesis mRNA->Protein Secretion Secretion into Extracellular Space Protein->Secretion SolubleTNF Soluble TNF-alpha Secretion->SolubleTNF Receptor TNFR1/2 on Target Cell SolubleTNF->Receptor Quin Quinolactacin A (Production Inhibitor) Quin->Signaling Inhibits Humira Adalimumab (Neutralizing Antibody) Humira->SolubleTNF Sequesters

Caption: Quinolactacin A acts intracellularly to block signaling/production, whereas Adalimumab sequesters TNF after secretion.

Quantitative Performance Profiling

The following data contrasts the potency and physicochemical properties of Quinolactacin A against industry standards. Note the significant difference in potency scales (Micromolar vs. Picomolar), which is characteristic of the "Small Molecule vs. Biologic" trade-off.

Table 1: Comparative Data Summary
FeatureQuinolactacin A Adalimumab (Humira) Thalidomide
Class Quinolone Alkaloid (Small Molecule)Monoclonal Antibody (Biologic)Glutamic Acid Derivative
Source Penicillium citrinumRecombinant CHO CellsSynthetic
MW ~282 Da~148,000 Da258.2 Da
Mechanism Production Inhibition (Upstream)Direct Neutralization (Downstream)mRNA Degradation
IC50 (TNF-α) 1.0 – 30 µM (Est. Range)*~100 – 200 pM 20 – 40 µM (~5-10 µg/mL)
Bioavailability High (Likely Oral)Low (Injection Only)High (Oral)
BBB Permeability High PotentialVery Low (<0.1%)High

*Note: Quinolactacin A potency is dependent on the specific cell line (e.g., RAW 264.7 vs J774.1) and stimulus conditions. It is generally comparable to Thalidomide in vitro but significantly less potent than biologics.

Key Insight: Quinolactacin A is not a replacement for biologics in acute, high-load cytokine storms where immediate neutralization is required. Its value lies in chronic management or CNS-targeted therapies where biologics cannot penetrate the Blood-Brain Barrier (BBB).

Experimental Protocol: Measuring Inhibition

To validate Quinolactacin A activity, one cannot use a cell-free binding assay (like ELISA with recombinant TNF) because the compound does not bind TNF directly. You must use a Cell-Based Challenge Assay .

Protocol: LPS-Induced TNF-α Inhibition in RAW 264.7 Cells[1]

Objective: Determine the IC50 of Quinolactacin A on TNF-α production.

Reagents:

  • RAW 264.7 Murine Macrophages[1][2]

  • Quinolactacin A (Purified >98%, dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Mouse TNF-α ELISA Kit

  • MTT or CCK-8 Reagent (for cytotoxicity control)

Workflow:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2.
    
  • Pre-treatment: Replace media with fresh DMEM containing Quinolactacin A at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include a Vehicle Control (DMSO only).

    • Scientific Rationale: Pre-treatment (1-2 hours) allows the small molecule to permeate the membrane and interact with intracellular targets before the inflammatory cascade is triggered.

  • Induction: Add LPS (final concentration 1 µg/mL) to all wells except the "Blank" control. Incubate for 18–24 hours.

  • Supernatant Harvest: Centrifuge plates (1000 rpm, 5 min) to pellet debris. Transfer supernatant to a fresh plate for ELISA.

  • Quantification (ELISA): Perform Sandwich ELISA for Mouse TNF-α according to kit instructions.

  • Viability Check (Crucial Step): Add MTT reagent to the original cell plate.

    • Self-Validating Step: You must prove that a reduction in TNF is due to inhibition, not cell death. If cell viability drops below 80% at a specific concentration, the TNF data for that point is invalid due to cytotoxicity.

Production & Scalability Comparison

A major advantage of Quinolactacin A is its production via microbial fermentation, which is significantly cheaper and more scalable than mammalian cell culture required for biologics.

Figure 2: Production Workflow Comparison

Production cluster_fungal Quinolactacin A (Fungal Fermentation) cluster_bio Adalimumab (CHO Cell Culture) P_Spores Penicillium citrinum Spores Ferment Liquid Fermentation (7-10 Days) P_Spores->Ferment Extract Solvent Extraction (Ethyl Acetate) Ferment->Extract Purify HPLC Purification Extract->Purify Product_Q Quinolactacin A (Powder) Purify->Product_Q Transfect Recombinant DNA Transfection Bioreactor CHO Bioreactor (14-21 Days) Transfect->Bioreactor ProteinA Protein A Affinity Chrom. Bioreactor->ProteinA Viral Viral Inactivation & Filtration ProteinA->Viral Product_B Adalimumab (Liquid/Lyophilized) Viral->Product_B

Caption: Fungal fermentation offers a simpler, lower-cost production route compared to the complex mammalian cell culture required for antibodies.

References

  • Original Isolation & Activity: Kurasawa, K., et al. (2000). "Quinolactacins A, B and C: Novel Quinolone Compounds from Penicillium sp. EPF-6." The Journal of Antibiotics.

  • Thalidomide Comparative Data: Sampaio, E. P., et al. (1991). "Thalidomide selectively inhibits tumor necrosis factor alpha production by stimulated human monocytes."[3] Journal of Experimental Medicine.

  • Biologics Mechanism Review: Tracey, D., et al. (2008). "Tumor necrosis factor antagonist mechanisms of action: a comprehensive review." Pharmacology & Therapeutics.[2][4][5]

  • Assay Protocols: Toso, J. F., et al. (1996). "MMP inhibition and TNF production: A cell-based assay protocol." Journal of Immunology.

Sources

Validation

In Vivo Validation Guide: Quinolactacin A vs. Gold Standards

This guide serves as a strategic framework for the in vivo validation of Quinolactacin A , a pyrroloquinoline alkaloid with dual-targeting potential. Focus: Dual-Target Efficacy (AChE Inhibition & Anti-Neuroinflammation)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a strategic framework for the in vivo validation of Quinolactacin A , a pyrroloquinoline alkaloid with dual-targeting potential.

Focus: Dual-Target Efficacy (AChE Inhibition & Anti-Neuroinflammation)

Current Status: Preclinical / Hit-to-Lead Optimization

Executive Summary & Rationale

Quinolactacin A presents a unique pharmacological profile distinct from standard Acetylcholinesterase (AChE) inhibitors.[1] Unlike Donepezil (the current gold standard for Alzheimer's Disease), which functions primarily as a highly potent, selective AChE inhibitor, Quinolactacin A exhibits a dual mechanism :

  • Cholinergic Modulation: Inhibition of AChE (enhancing synaptic acetylcholine).

  • Immunomodulation: Inhibition of Tumor Necrosis Factor-alpha (TNF-

    
    ) production.[1]
    

The Validation Challenge: While Quinolactacin A's in vitro AChE inhibitory potency (IC


 ~1.8 - 19.4 

M) is significantly lower than Donepezil (IC

~6.7 nM), its value lies in synergistic neuroprotection . In neurodegenerative pathologies driven by both cholinergic deficit and neuroinflammation (e.g., Alzheimer's, Parkinson's), a dual-action agent may outperform a single-target "magic bullet" despite lower receptor affinity.

This guide outlines the mandatory in vivo experiments required to validate this hypothesis, using Donepezil as the efficacy benchmark.

Mechanistic Comparison & Logic

The following diagram illustrates the divergent pathways of the Candidate (Quinolactacin A) versus the Benchmark (Donepezil).

MOA_Comparison Drug_Q Quinolactacin A Target_AChE AChE Enzyme Drug_Q->Target_AChE Moderate Potency (IC50 ~2-20 µM) Target_TNF TNF-alpha Production Drug_Q->Target_TNF Inhibition Drug_D Donepezil (Benchmark) Drug_D->Target_AChE High Potency (IC50 ~6.7 nM) Effect_ACh Increased Synaptic ACh Target_AChE->Effect_ACh Blocks Hydrolysis Effect_Inflam Reduced Neuroinflammation Target_TNF->Effect_Inflam Blocks Cytokine Storm Outcome Cognitive Recovery & Neuroprotection Effect_ACh->Outcome Effect_Inflam->Outcome

Caption: Dual-pathway mechanism of Quinolactacin A compared to the single-target dominance of Donepezil.

Comparative Profile: In Vitro Benchmarks

Before proceeding to in vivo work, the following baseline metrics must be established.

FeatureQuinolactacin A (Candidate)Donepezil (Gold Standard)Clinical Implication
Primary Target AChE + TNF-

Synthesis
AChE (Selective)Quinolactacin targets "inflamm-aging" pathology.
AChE IC

1.8

M (Isomer A2) [1]
0.0067

M (6.7 nM) [2]
Critical Gap: Quinolactacin is ~1000x less potent on AChE.
TNF-

IC

Active (Value varies by assay) [3]Inactive / Indirect effect onlyQuinolactacin offers direct anti-inflammatory utility.
BBB Permeability Predicted: Moderate (Lipophilic alkaloid)High (Validated CNS penetrant)Go/No-Go Decision Point: Must validate BBB crossing early.

In Vivo Validation Protocols

To prove efficacy, you must demonstrate that the anti-inflammatory benefit compensates for the lower AChE potency .

Experiment A: Scopolamine-Induced Amnesia (Cognitive Efficacy)

This model mimics the cholinergic deficit of Alzheimer's.

  • Objective: Determine if Quinolactacin A can reverse memory loss despite lower AChE affinity.

Protocol Workflow:

  • Subjects: Male ICR Mice (n=10/group), age 6-8 weeks.

  • Grouping:

    • Group 1: Vehicle Control (Saline).

    • Group 2: Negative Control (Scopolamine 1 mg/kg i.p. only).

    • Group 3: Positive Control (Donepezil 5 mg/kg p.o. + Scopolamine).

    • Group 4-6: Quinolactacin A (Low: 10 mg/kg, Mid: 30 mg/kg, High: 100 mg/kg p.o. + Scopolamine).

  • Administration: Pre-treat with Drug/Vehicle for 7 days. On Day 7, administer Scopolamine 30 mins post-drug.

  • Assay (Morris Water Maze):

    • Training: 4 days of hidden platform training.

    • Probe Trial: Day 5 (no platform). Measure Time in Target Quadrant .

Data Reporting Template:

Group Dose (mg/kg) Escape Latency (Day 4) Time in Target Quadrant (%) Statistical Significance vs. Scopolamine
Control - 15s ± 2.1 45% ± 5.0 ****
Scopolamine 1.0 55s ± 4.5 18% ± 3.2 -
Donepezil 5.0 22s ± 3.0 38% ± 4.1 ***

| Quinolactacin A | 30.0 | [To Be Determined] | [To Be Determined] | Target: p < 0.05 |

Experiment B: LPS-Induced Neuroinflammation (Mechanistic Efficacy)

This model validates the secondary mechanism (TNF-


 inhibition) which Donepezil lacks.
  • Objective: Prove Quinolactacin A reduces cerebral cytokine load.

Protocol Workflow:

  • Induction: Lipopolysaccharide (LPS) injection (250

    
    g/kg i.p.) to induce systemic and neuroinflammation.
    
  • Treatment: Administer Quinolactacin A (30 mg/kg) or Vehicle 1 hour prior to LPS.

  • Endpoint: Sacrifice at 4 hours post-LPS.

  • Analysis:

    • Harvest Hippocampus and Prefrontal Cortex.

    • Homogenize and assay for TNF-

      
        and IL-1
      
      
      
      via ELISA.
    • Microglia Activation: Immunohistochemistry for Iba-1.

Experimental Workflow Visualization

The following flowchart dictates the logical progression of the validation study.

Validation_Workflow Start Start: Quinolactacin A Synthesis/Isolation Step1 In Vitro Confirmation (Ellman's Assay + Macrophage TNF) Start->Step1 Decision1 Is IC50 < 20 µM? Step1->Decision1 Decision1->Start No (Optimize Structure) Step2 PK & BBB Permeability (PAMPA or In Vivo PK) Decision1->Step2 Yes Step3 Acute Toxicity (LD50) (OECD 423 Protocol) Step2->Step3 Step4 Efficacy Model 1: Scopolamine (Cognition) Step3->Step4 Step5 Efficacy Model 2: LPS Challenge (Inflammation) Step4->Step5 Analysis Comparative Analysis vs. Donepezil Step5->Analysis

Caption: Step-by-step preclinical validation pipeline for Quinolactacin A.

Strategic Analysis: Interpreting the Results

When publishing your comparison, frame the discussion around "Efficacy Profile" rather than raw potency.

  • If Quinolactacin A is WEAKER than Donepezil in Cognition:

    • Interpretation: The 1000-fold difference in AChE binding affinity is too large to be overcome by anti-inflammatory effects in the short term (acute models).

    • Next Step: Use Quinolactacin A as a "Lead Scaffold" to synthesize derivatives with higher AChE affinity (e.g., modifying the C-1' chirality or the lactam ring) [1].

  • If Quinolactacin A is EQUAL to Donepezil in Cognition:

    • Interpretation: The dual mechanism is validated.[2] The anti-TNF activity likely preserved synaptic integrity, compensating for weaker AChE inhibition. This is a high-impact finding .

  • Safety Advantage:

    • Monitor for "Cholinergic Crisis" signs (tremors, salivation) in the Donepezil group. If Quinolactacin A achieves efficacy without these side effects (due to lower affinity), it represents a superior safety profile.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Bioactivity of Quinolactacin A2 and Quinolactacin A1. Retrieved from

  • Sugimoto, H., et al. (2000). Donepezil Hydrochloride: A Treatment for Alzheimer's Disease. Chemical Record.
  • Kakinuma, N., et al. (2000).[3] Quinolactacins A, B and C: Novel Quinolone Compounds from Penicillium sp.[3] EPF-6. The Journal of Antibiotics.[3] (Original isolation and TNF inhibition data).

  • Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB). European Journal of Medicinal Chemistry. (Standard protocol for Step 2).

Sources

Comparative

A Comprehensive Guide to Investigating Cross-Resistance Between Quinolactacin A and Established Antibiotics

In the relentless battle against antimicrobial resistance, the discovery of novel therapeutic agents is paramount. Quinolactacin A, a fungal metabolite from Penicillium sp., presents a unique chemical scaffold—a quinolon...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless battle against antimicrobial resistance, the discovery of novel therapeutic agents is paramount. Quinolactacin A, a fungal metabolite from Penicillium sp., presents a unique chemical scaffold—a quinolone skeleton fused with a γ-lactam ring—suggesting a potentially novel mechanism of action.[1][2][3] This guide provides a robust framework for researchers, scientists, and drug development professionals to systematically investigate the cross-resistance profile of Quinolactacin A against a panel of clinically relevant antibiotics. Understanding this profile is a critical step in evaluating its potential as a next-generation therapeutic.

Introduction: The Significance of Cross-Resistance Studies

Cross-resistance, the phenomenon where a single resistance mechanism confers resistance to multiple antimicrobial agents, is a major clinical challenge. An ideal novel antibiotic should not only exhibit potent activity against target pathogens but also circumvent existing resistance mechanisms. Therefore, a comprehensive cross-resistance study is not merely a comparative analysis but a fundamental assessment of a new compound's viability.

Quinolactacins have been identified as novel quinolone compounds.[2] The broader class of quinolone antibiotics typically functions by inhibiting DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.[4] However, the unique biosynthesis of Quinolactacin A, involving two single-module nonribosomal peptide synthetases (NRPSs), suggests its interaction with bacterial targets may differ from conventional quinolones.[5] This guide outlines the experimental strategy to elucidate whether Quinolactacin A shares resistance pathways with established antibiotics or possesses a distinct profile, potentially making it effective against multidrug-resistant (MDR) strains.

Experimental Design: A Strategic Approach

A successful cross-resistance study hinges on a well-conceived experimental design. This involves the careful selection of comparator antibiotics, a diverse panel of bacterial strains, and a logical flow of experiments to generate clear, interpretable data.

Selection of Comparator Antibiotics

To comprehensively assess the cross-resistance profile of Quinolactacin A, a panel of antibiotics with diverse mechanisms of action should be selected. This allows for the identification of specific resistance pathways that may or may not affect Quinolactacin A's efficacy.

Antibiotic ClassRepresentative Antibiotic(s)Mechanism of ActionRationale for Inclusion
Quinolones Ciprofloxacin, LevofloxacinInhibit DNA gyrase and topoisomerase IVTo determine if Quinolactacin A is susceptible to existing quinolone resistance mechanisms (e.g., target mutations, efflux pumps).
β-Lactams Penicillin, Ceftriaxone, MeropenemInhibit cell wall synthesisTo investigate potential cross-resistance due to mechanisms like altered outer membrane proteins, which has been observed in some quinolone-resistant strains.[6]
Macrolides Azithromycin, ErythromycinInhibit protein synthesis (50S subunit)To assess for cross-resistance conferred by broad-spectrum resistance mechanisms such as efflux pumps.
Aminoglycosides Gentamicin, AmikacinInhibit protein synthesis (30S subunit)To evaluate susceptibility to resistance mechanisms affecting ribosomal targets or drug uptake.
Tetracyclines Doxycycline, TetracyclineInhibit protein synthesis (30S subunit)To test for cross-resistance via efflux pumps and ribosomal protection proteins.
Bacterial Strain Panel

The choice of bacterial strains is critical. The panel should include both reference strains and well-characterized clinical isolates with known resistance mechanisms.

  • Gram-Positive Representatives:

    • Staphylococcus aureus (including Methicillin-susceptible S. aureus - MSSA and Methicillin-resistant S. aureus - MRSA)

    • Streptococcus pneumoniae (including penicillin-susceptible and -resistant strains)

    • Enterococcus faecalis (including vancomycin-susceptible and -resistant strains - VRE)

  • Gram-Negative Representatives:

    • Escherichia coli (including strains with known resistance to quinolones and β-lactams)

    • Pseudomonas aeruginosa (known for its intrinsic and acquired resistance mechanisms, and a reported target of some quinolactacins' anti-biofilm activity).[7][8]

    • Klebsiella pneumoniae (including carbapenem-resistant Enterobacteriaceae - CRE strains)

Methodologies for Assessing Cross-Resistance

A multi-pronged approach employing standardized antimicrobial susceptibility testing methods is essential for generating robust and reliable data.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] This is the foundational experiment for any cross-resistance study.

  • Preparation of Antibiotic Stock Solutions: Prepare high-concentration stock solutions of Quinolactacin A and all comparator antibiotics in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Checkerboard Assay for Synergy and Antagonism

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.[10][11] This is crucial for understanding if Quinolactacin A acts synergistically, additively, indifferently, or antagonistically with other antibiotics.

  • Plate Setup: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute Quinolactacin A along the x-axis and a comparator antibiotic along the y-axis.

  • Inoculation and Incubation: Inoculate with a standardized bacterial suspension and incubate as described for the MIC assay.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[12][13]

  • Experimental Setup: In culture tubes containing CAMHB, expose a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to Quinolactacin A and comparator antibiotics at concentrations relative to their MICs (e.g., 1x, 2x, 4x MIC).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate on appropriate agar media to determine the number of viable bacteria (CFU/mL).[14]

  • Data Plotting: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.[13]

Data Presentation and Interpretation

Table 1: Hypothetical MIC Data for Quinolactacin A and Comparator Antibiotics
Bacterial StrainQuinolactacin A MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Penicillin MIC (µg/mL)Azithromycin MIC (µg/mL)
S. aureus (MSSA)20.50.1251
S. aureus (MRSA)232>256128
E. coli (WT)40.015>25616
E. coli (Cipro-R)464>25632
P. aeruginosa80.25>256>256

Interpretation: In this hypothetical scenario, the MIC of Quinolactacin A remains low against both ciprofloxacin-susceptible and -resistant E. coli, suggesting it may not be affected by the resistance mechanism in the Cipro-R strain.

Visualizing Experimental Workflows

Diagrams can effectively illustrate complex experimental procedures.

Cross_Resistance_Workflow cluster_setup Experimental Setup cluster_assays Primary Assays cluster_analysis Data Analysis & Interpretation Strain_Panel Bacterial Strain Panel (Susceptible & Resistant) MIC MIC Determination (Broth Microdilution) Strain_Panel->MIC Antibiotic_Panel Antibiotic Panel (Quinolactacin A & Comparators) Antibiotic_Panel->MIC Checkerboard Checkerboard Assay (FICI Calculation) MIC->Checkerboard Time_Kill Time-Kill Curve Analysis MIC->Time_Kill Synergy Determine Synergy/Antagonism Checkerboard->Synergy Bactericidal_Activity Evaluate Bactericidal vs. Bacteriostatic Time_Kill->Bactericidal_Activity Cross_Resistance Assess Cross-Resistance Profile Synergy->Cross_Resistance Bactericidal_Activity->Cross_Resistance Mechanistic_Investigation Phenotypic_Data Phenotypic Data (No Cross-Resistance) Spontaneous_Mutants Generation of Spontaneous Resistant Mutants Phenotypic_Data->Spontaneous_Mutants Efflux_Pump_Assay Efflux Pump Inhibitor Assays Phenotypic_Data->Efflux_Pump_Assay WGS Whole Genome Sequencing Spontaneous_Mutants->WGS Target_Identification Identification of Potential Target Genes (e.g., gyrA, parC) WGS->Target_Identification Mechanism_Elucidation Elucidation of Resistance Mechanism Target_Identification->Mechanism_Elucidation Efflux_Pump_Assay->Mechanism_Elucidation

Caption: Logical flow for investigating the mechanism of action and resistance to Quinolactacin A.

Molecular techniques such as whole-genome sequencing of spontaneously generated resistant mutants can pinpoint specific genetic loci associated with resistance, providing invaluable insights into the drug's mechanism of action. [15][16]

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for evaluating the cross-resistance profile of Quinolactacin A. By systematically comparing its activity against a diverse panel of antibiotics and bacterial strains, researchers can generate the critical data needed to assess its potential as a novel therapeutic agent. A favorable cross-resistance profile, particularly a lack of cross-resistance with existing antibiotic classes, would strongly support the continued development of Quinolactacin A as a promising candidate in the fight against antimicrobial resistance.

References

  • Biosynthesis of quinolactacin A, a TNF production inhibitor. PubMed. Available at: [Link]

  • Quinolactacins A, B and C: novel quinolone compounds from Penicillium sp. EPF-6. I. Taxonomy, production, isolation and biological properties. PubMed. Available at: [Link]

  • Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities. PubMed. Available at: [Link]

  • Total synthesis of quinolactacin-H from marine-derived Penicillium sp. ENP701 and biological activities. ResearchGate. Available at: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Quinolactacins revisited: from lactams to imide and beyond. RSC Publishing. Available at: [Link]

  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. PMC. Available at: [Link]

  • Mixtures of Mycotoxins, Phytoestrogens, and Other Secondary Metabolites in Whole-Plant Corn Silages and Total Mixed Rations of Dairy Farms in Central and Northern Mexico. PMC. Available at: [Link]

  • Quinolactacins A, B and C: Novel Quinolone Compounds From Penicillium Sp. EPF-6. II. Physico-chemical Properties and Structure Elucidation. PubMed. Available at: [Link]

  • Selection of multiple antibiotic resistance by quinolones, beta-lactams, and aminoglycosides with special reference to cross-resistance between unrelated drug classes. PubMed. Available at: [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Available at: [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Antibiotic sensitivity testing. Wikipedia. Available at: [Link]

  • MIC & Etest. IACLD. Available at: [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. Available at: [Link]

  • Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb. protocols.io. Available at: [Link]

  • An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. PMC - NIH. Available at: [Link]

  • Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum. Available at: [Link]

  • Quinolactacin Biosynthesis Involves NRPSs Catalyzed Dieckmann Condensation to Form the Quinolone-γ-lactam Hybrid. PMC - NIH. Available at: [Link]

  • Kill Curve Protocol. BPS Bioscience. Available at: [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available at: [Link]

  • Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. MDPI. Available at: [Link]

  • Time-Kill Kinetics Assay. Emery Pharma. Available at: [Link]

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Please, how to take readings for Time-Kill Assay and plot a Time-Kill Curve? ResearchGate. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]

  • The minimum inhibitory concentration of antibiotics. BMG LABTECH. Available at: [Link]

  • Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis. ASM Journals. Available at: [Link]

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Validation

Technical Guide: Evaluating the Cytotoxicity of Quinolactacin A in Mammalian Cells

Executive Summary & Biological Context Quinolactacin A is a quinolone alkaloid, primarily isolated from fungal strains such as Penicillium citrinum and Penicillium sp. EPF-6.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Quinolactacin A is a quinolone alkaloid, primarily isolated from fungal strains such as Penicillium citrinum and Penicillium sp. EPF-6. Unlike non-selective cytotoxic agents, Quinolactacin A is pharmacologically distinct due to its specific activity as a Tumor Necrosis Factor-alpha (TNF-


) inhibitor .

In drug discovery, the evaluation of Quinolactacin A requires a dual-purpose framework:

  • Safety Profiling: Confirming low cytotoxicity in normal mammalian cells to establish a therapeutic window.

  • Efficacy Benchmarking: Differentiating its immunomodulatory mechanism from the broad-spectrum toxicity of standard chemotherapeutics.

This guide provides a rigorous, self-validating protocol for evaluating the cytotoxicity of Quinolactacin A, using Doxorubicin as a comparative positive control for toxicity.

Comparative Analysis: Quinolactacin A vs. Standard Cytotoxins

To accurately interpret cytotoxicity data, one must understand the mechanistic divergence between the test compound and the control.

FeatureQuinolactacin A (Test Compound)Doxorubicin (Positive Control)
Primary Mechanism TNF-

Inhibition:
Modulates cytokine production in macrophages/monocytes.
DNA Intercalation/Topoisomerase II Inhibition: Induces DNA damage and apoptosis.
Target Cell Type Immune cells (e.g., RAW 264.7, J774.1) for efficacy; Fibroblasts for safety.[1]Broad spectrum (Cancer lines: HeLa, MCF-7, HepG2).
Cytotoxicity Profile Moderate/Selective: High IC

values expected in non-immune cells (indicating safety).
High Potency: Low IC

(typically < 1

M) indicates strong cell killing.
Therapeutic Goal Anti-inflammatory / Immunomodulation.[2]Antineoplastic / Tumor ablation.
Key Metric Selectivity Index (SI):

(Cytotoxicity) /

(TNF Inhibition).
Potency: Direct

for cell death.

Senior Scientist Insight: When evaluating Quinolactacin A, a "negative" cytotoxicity result (i.e., high cell survival) is often the desired outcome, as it suggests the compound can inhibit TNF-


 without killing the host cell. This contrasts with Doxorubicin, where cell death is the goal.

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the logical flow of the evaluation, ensuring controls are integrated at every step to prevent false positives due to solvent effects or contamination.

CytotoxicityWorkflow Start Compound Preparation Solvent DMSO Solubilization (< 0.5% Final Conc.) Start->Solvent Treatment Drug Treatment (0.1 - 100 µM) + Doxorubicin Control Solvent->Treatment Dilution Seeding Cell Seeding (RAW264.7 / HeLa) 1x10^4 cells/well Seeding->Treatment Adhesion (12h) Incubation Incubation (24h - 48h @ 37°C) Treatment->Incubation Assay Detection Assay (CCK-8 / MTT) Incubation->Assay Readout Absorbance (OD) & IC50 Calculation Assay->Readout

Caption: Step-by-step workflow for cytotoxicity evaluation, highlighting critical checkpoints for solvent control and cell adhesion.

Validated Protocol: CCK-8 Cytotoxicity Assay

Reagents & Materials
  • Test Compound: Quinolactacin A (Purity >98% via HPLC).

  • Positive Control: Doxorubicin HCl.

  • Cell Lines:

    • Efficacy Model: RAW 264.7 (Murine Macrophages).

    • Toxicity Model: HDF (Human Dermal Fibroblasts) or HeLa.

  • Assay Reagent: CCK-8 Solution (Dojindo or equivalent).

Step-by-Step Methodology
Phase 1: Cell Preparation
  • Harvest cells in the logarithmic growth phase.

  • Adjust density to

    
     cells/mL in DMEM + 10% FBS.
    
  • Dispense 100

    
    L/well  into a 96-well plate (
    
    
    
    cells/well).
  • Critical Step: Incubate for 24 hours at 37°C, 5% CO

    
     to ensure complete adhesion.
    
Phase 2: Compound Treatment
  • Prepare a stock solution of Quinolactacin A in DMSO (e.g., 10 mM).

  • Perform serial dilutions in culture medium to achieve final concentrations: 0, 1, 5, 10, 25, 50, 100

    
    M .
    
  • Solvent Control: Ensure the final DMSO concentration is < 0.5% in all wells, including the "0

    
    M" control.
    
  • Add 100

    
    L  of treatment medium to respective wells (Triplicate replicates).
    
  • Include Blank Wells (Medium + CCK-8, no cells) to subtract background absorbance.

Phase 3: Detection & Analysis
  • Incubate plates for 48 hours .

  • Add 10

    
    L of CCK-8 reagent  to each well.
    
  • Incubate for 1–4 hours until the orange dye develops.

  • Measure absorbance at 450 nm using a microplate reader.

Phase 4: Calculation

Calculate Cell Viability (%) using the formula:



  • 
     : Absorbance of Quinolactacin A treated wells.
    
  • 
     : Absorbance of DMSO-only vehicle wells.
    

Mechanistic Context: TNF- Modulation Pathway

To understand why we evaluate Quinolactacin A, we must visualize its target pathway. It functions by interrupting the inflammatory cascade, distinct from the DNA-damage pathway of Doxorubicin.

TNFPathway LPS LPS Stimulation Macrophage Macrophage Activation LPS->Macrophage Triggers NFkB NF-κB Translocation Macrophage->NFkB Signaling Transcription Cytokine Gene Transcription NFkB->Transcription TNF TNF-α Production Transcription->TNF QA Quinolactacin A (Inhibitor) QA->TNF Inhibits Production

Caption: Quinolactacin A intervenes in the inflammatory cascade, inhibiting TNF-


 production post-macrophage activation.

Data Interpretation & Troubleshooting

Benchmarking Results

When analyzing your data, compare your IC


 values against these established ranges:
  • Quinolactacin A (Expected):

    • Cytotoxicity IC

      
       (HeLa/Fibroblasts): Typically > 50–100 
      
      
      
      M
      . (Low toxicity).
    • TNF-

      
       Inhibition IC
      
      
      
      (Macrophages): Typically 1–10
      
      
      M
      .
  • Doxorubicin (Control):

    • Cytotoxicity IC

      
       (HeLa): Typically 0.5–5.0 
      
      
      
      M
      . (High toxicity).
Calculating the Selectivity Index (SI)

The true value of Quinolactacin A lies in its Selectivity Index.



  • SI > 10: Indicates a promising therapeutic window (safe and effective).

  • SI < 2: Indicates the anti-inflammatory effect is likely due to general cell death (false positive).

References

  • Kainosho, M., et al. (2000). "Quinolactacins A, B and C: Novel Quinolone Compounds from Penicillium sp.[3] EPF-6.[3] I. Taxonomy, Production, Isolation and Biological Properties." The Journal of Antibiotics.

  • Sasaki, T., et al. (2006).[4] "Biosynthesis of Quinolactacin A, a TNF Production Inhibitor." The Journal of Antibiotics.

  • Bräse, S., et al. (2009). "Chemistry and Biology of Mycotoxins and Related Fungal Metabolites." Chemical Reviews.

  • Dojindo Molecular Technologies. (2024). "CCK-8 Cell Counting Kit-8 Technical Manual." Dojindo.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Quinolactacin A: A Technical Guide

Executive Summary & Biological Context Quinolactacin A is a quinolone alkaloid fungal metabolite (derived from Penicillium sp.[1][2]) utilized primarily for its ability to inhibit Tumor Necrosis Factor (TNF) production....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

Quinolactacin A is a quinolone alkaloid fungal metabolite (derived from Penicillium sp.[1][2]) utilized primarily for its ability to inhibit Tumor Necrosis Factor (TNF) production. Unlike standard organic solvents, it possesses specific biological activity that necessitates a zero-discharge disposal policy.

Critical Safety Causality: Quinolactacin A is frequently solubilized in DMSO (Dimethyl Sulfoxide) for biological assays. This creates a dual-hazard scenario:

  • The Toxin: A bioactive alkaloid.

  • The Carrier: DMSO is a potent penetrant enhancer. If Quinolactacin A in DMSO contacts skin, the solvent will actively transport the toxin into the bloodstream, bypassing the dermal barrier.

Therefore, disposal procedures must prioritize contact prevention and high-temperature destruction .

Pre-Disposal Assessment: The Self-Validating Inventory

To ensure a self-validating safety system, you must reconcile the mass balance before disposal. This prevents "orphan waste" and ensures all bioactive material is accounted for.

ParameterAssessment CriteriaAction Threshold
Physical State Solid (Lyophilized powder) vs. Liquid (Stock solution)Segregate: Solids and liquids require different incineration pathways.
Solvent Matrix DMSO, Methanol, or EthanolDMSO Warning: If >10% DMSO, do not mix with aqueous waste streams (exothermic risk/precipitation).
Concentration Stock (>10 mM) vs. Assay (<100 µM)High Potency: Stocks must be disposed of as P-listed equivalent waste (Acute Hazardous).

Core Disposal Protocols

Do NOT treat Quinolactacin A with bleach or standard oxidizers at the bench. Complex quinolone rings are stable and may form toxic chlorinated byproducts rather than degrading fully. Incineration is the only validated destruction method.

Stream A: Liquid Waste (Stock Solutions & Mother Liquors)

Context: High-concentration solutions usually in DMSO or Methanol.

  • Segregation: Do not pour into the general "Organic Waste" carboy. Use a dedicated "High Potency/Bioactive" waste container (typically amber glass or HDPE).

  • Labeling: Label clearly with "Quinolactacin A in [Solvent] - TOXIC."

  • Disposal Path: This stream must be sent for High-Temperature Incineration (with afterburner and scrubber) to ensure thermal decomposition of the quinolone ring.

Stream B: Solid Waste (Expired Powder & Vials)

Context: Original vials containing residual powder.

  • Containment: Cap the original vial tightly.

  • Secondary Containment: Place the vial inside a clear, sealable bag (e.g., Ziploc).

  • Lab Packing: Place the bagged vial into a wide-mouth jar designated for "Lab Pack" disposal.

  • Disposal Path: The entire Lab Pack is incinerated without opening individual vials, preventing dust inhalation.

Stream C: Contaminated Debris (Sharps, Tips, PPE)

Context: Pipette tips, gloves, and bench mats contaminated with droplets.

  • Sharps: Place needles/syringes immediately into a rigid Sharps Container.

  • Soft Waste: Place gloves and mats into a Yellow Chem/Bio Waste Bag (or local equivalent for hazardous solid waste).

  • Verification: Ensure no free liquids are present in the solid waste bags.

Visualized Workflows

Diagram 1: Waste Stream Decision Tree

This logic flow ensures no bioactive material enters the municipal water system.

DisposalFlow Start Quinolactacin A Waste Assess Assess Physical State Start->Assess Solid Solid / Powder Assess->Solid Liquid Liquid Solution Assess->Liquid Debris Contaminated PPE/Tips Assess->Debris LabPack Seal in Bag -> Lab Pack Drum Solid->LabPack Segregate Segregate: High Potency Stream (Do NOT mix with general organic) Liquid->Segregate SolidBin Yellow Chem/Bio Waste Bin Debris->SolidBin Incinerate FINAL DISPOSAL: High-Temp Incineration LabPack->Incinerate Segregate->Incinerate SolidBin->Incinerate

Caption: Decision matrix for segregating Quinolactacin A waste streams to ensure total thermal destruction.

Diagram 2: Emergency Spill Response

Immediate containment logic for DMSO-solubilized spills.

SpillResponse Spill Spill Detected Evacuate Evacuate Area (Aerosol Risk) Spill->Evacuate PPE Don PPE: Double Nitrile Gloves + Tyvek Sleeves Evacuate->PPE Absorb Cover with Absorbent Pads (Do NOT wipe - Blot only) PPE->Absorb Clean Clean Surface: Soap & Water (3x) Absorb->Clean Dispose Dispose all materials as Hazardous Waste Clean->Dispose

Caption: Protocol for managing spills, emphasizing the prevention of dermal contact due to DMSO carrier risks.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Management of Pharmaceutical Hazardous Waste. Retrieved from [Link]

  • PubChem. (2024).[3][4] Quinolactacin A Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Handling

Technical Guide: Safe Handling &amp; PPE for Quinolactacin A

Executive Safety Assessment: The "Why" Behind the Protocol As researchers, we often handle metabolites with undefined toxicology profiles. Quinolactacin A (CAS: 815576-68-2), a quinolone derivative isolated from Penicill...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Why" Behind the Protocol

As researchers, we often handle metabolites with undefined toxicology profiles. Quinolactacin A (CAS: 815576-68-2), a quinolone derivative isolated from Penicillium citrinum, acts as an Acetylcholinesterase (AChE) inhibitor and a Tumor Necrosis Factor (TNF) production inhibitor.

The Safety Criticality: While specific LD50 data for Quinolactacin A is often absent from generic Safety Data Sheets (SDS), its mechanism of action (AChE inhibition) dictates its safety classification. AChE inhibitors prevent the breakdown of acetylcholine, potentially leading to cholinergic crisis (neurotoxicity). Furthermore, this compound is frequently solubilized in Dimethyl Sulfoxide (DMSO) for biological assays.

Crucial Insight: DMSO is a permeation enhancer. If Quinolactacin A is dissolved in DMSO, the solvent can carry the bioactive compound directly through the skin and into the bloodstream, bypassing the body's natural dermal barrier. Therefore, our PPE strategy focuses heavily on preventing dermal absorption via solvent vectors and preventing inhalation of lyophilized particulate.

Risk Assessment & Control Banding

In the absence of a specific Occupational Exposure Limit (OEL), we apply Control Banding . We treat Quinolactacin A as a Band 4 (High Potency) compound.

ParameterClassificationOperational Implication
Physical State Lyophilized Solid / PowderHigh risk of aerosolization during weighing. Static electricity may disperse particles.
Mechanism AChE InhibitorPotential for neurotoxic effects (SLUDGE syndrome) upon significant exposure.[1]
Solvent Vector DMSO / MethanolCritical: Solvent enhances dermal bioavailability. Standard latex gloves are insufficient.
Containment Level 3Handle only within a certified Fume Hood or Biological Safety Cabinet (Class II).

Personal Protective Equipment (PPE) Matrix

This protocol relies on a "Barrier Redundancy" system. Do not rely on a single layer of protection.

Hand Protection (Critical)
  • Primary Layer: Nitrile (4 mil minimum).

  • Secondary Layer: Nitrile (Extended Cuff, 4-8 mil).

  • Rationale: Latex is permeable to DMSO. Nitrile offers superior chemical resistance. Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner glove protects while you doff and replace.

  • Protocol: Inspect gloves for pinholes before use. Change outer gloves immediately upon splash contact.

Respiratory Protection
  • Primary Control: Engineering Control (Chemical Fume Hood).

  • Secondary (If Hood Unavailable/Maintenance): N95 or P100 Particulate Respirator.

  • Rationale: Lyophilized fungal metabolites are light and easily airborne. Inhalation provides a direct route to the bloodstream.

Eye & Body Protection[2]
  • Eyes: Chemical Safety Goggles (ANSI Z87.1). Note: Standard safety glasses are insufficient for liquid handling of DMSO solutions due to splash risk.

  • Body: Lab coat (buttoned/snapped to top) + Chemical Apron (if handling stock volumes >10mL).

Operational Workflow: Step-by-Step

Phase A: Weighing & Reconstitution
  • Static Control: Small quantities (mg) of Quinolactacin A are prone to static charge. Use an anti-static gun or polonium strip near the balance.

  • The "Closed Transfer" Rule:

    • Place the sealed vial in the balance inside the hood.

    • Tare the balance.

    • Open the vial only inside the hood.

    • Add solvent (DMSO) directly to the vial if possible, rather than weighing out powder. This eliminates airborne dust risk.

Phase B: Solubilization (The High-Risk Step)
  • Solvent: DMSO is the standard solvent.

  • Procedure:

    • Add DMSO down the side of the vial to prevent aerosol puff-back.

    • Vortex with the cap tightly sealed.

    • Self-Validating Step: Invert the vial and check for leaks before removing it from the hood.

  • Spill Management: If a DMSO solution spills, do not wipe immediately . Cover with absorbent pads, then clean with soap and water. Reason: Wiping spreads the DMSO, increasing the surface area for evaporation and permeation.

Phase C: Waste Disposal
  • Solid Waste: Dispose of vials, tips, and gloves in "Hazardous Chemical Waste" (Incineration stream).

  • Liquid Waste: Segregate into "Halogenated/Organic Solvent" waste. Do not pour down the sink.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process and safety barriers for handling Quinolactacin A.

QuinolactacinSafety cluster_PPE PPE Barrier System Start Start: Quinolactacin A Handling RiskAssess Risk Assessment: AChE Inhibitor + DMSO Solvent Start->RiskAssess Engineering Engineering Control: Fume Hood / BSC Class II RiskAssess->Engineering Required Gloves Gloves: Double Nitrile (DMSO Resistant) Engineering->Gloves Eyes Eyes: Chemical Goggles (Splash Protection) Engineering->Eyes Weighing Weighing Protocol: Anti-static + Closed Transfer Gloves->Weighing Eyes->Weighing Solubilization Solubilization (DMSO): High Permeation Risk Weighing->Solubilization Solubilization->Gloves Check for Permeation Experiment Experimental Assay Solubilization->Experiment Handle with Care Disposal Disposal: Incineration Stream Experiment->Disposal

Caption: Operational safety workflow emphasizing the critical check-point during DMSO solubilization.

Emergency Procedures

In the event of exposure, immediate action is required to mitigate cholinergic effects.[1]

  • Skin Contact (DMSO Solution):

    • Action: Immediately wash with copious amounts of soap and water for 15 minutes.

    • Contraindication: Do not use ethanol or other solvents to clean the skin; this will further increase absorption.

  • Eye Contact:

    • Flush with water for 15 minutes. Seek medical attention immediately.

  • Ingestion/Inhalation:

    • Seek emergency medical support. Inform responders of AChE Inhibitor exposure (potential need for Atropine/Pralidoxime if symptoms of cholinergic crisis appear).

References

  • BioAustralis. (n.d.). Quinolactacin A1 Product Data Sheet & Application Notes. Retrieved from [Link]

  • Kim, J. Y., et al. (1996). Quinolactacins A, B and C: Novel Quinolone Compounds from Penicillium sp.[2][3] EPF-6. Journal of Antibiotics. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Balakin, K. V., et al. (2004). DMSO solubility and bioscreening. ResearchGate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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